molecular formula C12H18N2O2 B2469060 Methyl 4-amino-3-(butylamino)benzoate CAS No. 597562-39-5

Methyl 4-amino-3-(butylamino)benzoate

Cat. No.: B2469060
CAS No.: 597562-39-5
M. Wt: 222.288
InChI Key: SXOVLCJDICCMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(butylamino)benzoate ( 597562-39-5) is an organic compound with the molecular formula C 12 H 18 N 2 O 2 and a molecular weight of 222.28 g/mol [ ]. This benzoate ester derivative is characterized by the presence of both amino and butylamino functional groups on the benzene ring, making it a potential intermediate in organic synthesis and pharmaceutical research [ ]. As a building block in medicinal chemistry, this compound is structurally related to the metabolite 4-(butylamino)benzoic acid (BABA), which is a hydrolysis product of the antitussive drug Benzonatate [ ]. This structural relationship suggests its potential utility in the synthesis and development of novel compounds or in metabolic pathway studies [ ]. Researchers may employ this chemical in the exploration of new pharmaceutical agents, particularly those targeting peripheral cough reflexes or local anesthetic pathways. The product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use. Proper storage conditions include keeping the compound in a dark place, under a sealed dry atmosphere, and at a temperature of 2-8°C [ ]. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-(butylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOVLCJDICCMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of Methyl 4-amino-3-(butylamino)benzoate

[1]

Executive Summary & Identity

Methyl 4-amino-3-(butylamino)benzoate (CAS 597562-39-5 ) is a di-substituted aniline derivative characterized by a methyl ester at position 1, a primary amine at position 4, and a secondary butylamine at position 3. Its specific ortho-diamine motif makes it a high-value precursor for constructing benzimidazole scaffolds, a pharmacophore found in various anthelmintics, anticoagulants (e.g., Dabigatran), and antihypertensives (e.g., Telmisartan).

Molecular Specifications
ParameterTechnical Specification
CAS Number 597562-39-5
IUPAC Name Methyl 4-amino-3-(butylamino)benzoate
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Exact Mass 222.1368
SMILES CCCCNc1cc(C(=O)OC)ccc1N
InChI Key SXOVLCJDICCMPF-UHFFFAOYSA-N
Appearance Off-white to pale brown solid (typical)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2]

Structural Analysis & Electronic Properties

The molecule features a "push-pull" electronic system:

  • Electron Withdrawing Group (EWG): The methyl ester (-COOCH₃) at C1 withdraws electron density via induction and resonance, deactivating the ring but directing incoming electrophiles to meta positions relative to itself.

  • Electron Donating Groups (EDG): The primary amine (-NH₂) at C4 and the secondary butylamine (-NHBu) at C3 are strong electron donors.

  • Ortho-Effect: The 3,4-diamine arrangement creates a chelation site. The proximity of the two nitrogen atoms allows for rapid cyclization with carbonyl electrophiles (aldehydes, carboxylic acids, CDIs) to form the benzimidazole core.

Graphviz Diagram: Molecular Connectivity

The following diagram illustrates the connectivity and functional group orientation.

MolecularStructureFigure 1: Functional connectivity of Methyl 4-amino-3-(butylamino)benzoate.BenzeneBenzene Ring(C1-C6)EsterMethyl Ester(-COOCH3) @ C1Benzene->EsterEWGButylaminoButylamino(-NH-C4H9) @ C3Benzene->ButylaminoEDG (Secondary)AminoPrimary Amine(-NH2) @ C4Benzene->AminoEDG (Primary)Butylamino->AminoOrtho-Diamine(Benzimidazole Precursor)

Synthesis & Manufacturing Protocols

While direct alkylation of methyl 3,4-diaminobenzoate is possible, it often suffers from poor regioselectivity (yielding mixtures of N3, N4, and N,N-dialkylated products). The industry-standard protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by reduction to ensure regiochemical purity.

Recommended Route: SₙAr on Fluoro-Nitro Precursor

This pathway guarantees the butyl group is installed specifically at the 3-position before the 4-amino group is generated.

Step 1: Regioselective Amination

  • Precursor: Methyl 3-fluoro-4-nitrobenzoate (CAS 185629-31-6).[3][4]

  • Reagent: n-Butylamine (1.1 equiv), DIPEA (Base).

  • Solvent: THF or Acetonitrile.

  • Mechanism: The fluorine atom at C3 is activated by the ortho-nitro group and para-ester. The butylamine attacks C3, displacing fluoride.

  • Intermediate: Methyl 3-(butylamino)-4-nitrobenzoate.

Step 2: Nitro Reduction

  • Reagent: H₂/Pd-C (Catalytic Hydrogenation) or Fe/NH₄Cl (Chemical Reduction).

  • Conditions: Methanol, RT to 50°C.

  • Outcome: The nitro group at C4 is reduced to a primary amine, yielding the target Methyl 4-amino-3-(butylamino)benzoate .

Graphviz Diagram: Synthesis Pathway

SynthesisPathwayFigure 2: Regioselective synthesis via SnAr and Nitro Reduction.StartMethyl 3-fluoro-4-nitrobenzoate(CAS 185629-31-6)Step1Step 1: SnAr Reaction(+ n-Butylamine, Base)Start->Step1InterIntermediate:Methyl 3-(butylamino)-4-nitrobenzoateStep1->InterFluorine DisplacementStep2Step 2: Reduction(H2/Pd-C or Fe/NH4Cl)Inter->Step2ProductTARGET:Methyl 4-amino-3-(butylamino)benzoate(CAS 597562-39-5)Step2->Product-NO2 to -NH2

Analytical Characterization (Self-Validating Protocols)

To ensure the identity and purity of the compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

Proton Environment Chemical Shift (δ ppm) Multiplicity Integration Assignment
Aromatic H (C2) 7.2 – 7.4 Doublet/Singlet 1H Ortho to ester/butylamino
Aromatic H (C6) 7.4 – 7.6 Doublet of Doublets 1H Ortho to ester
Aromatic H (C5) 6.5 – 6.7 Doublet 1H Ortho to amine
Ester Methyl ~3.80 Singlet 3H -COOCH₃
N-CH₂ (Butyl) ~3.10 Triplet/Multiplet 2H Adjacent to NH
Butyl Chain 1.4 – 1.6 Multiplet 4H -CH₂-CH₂-
Terminal Methyl ~0.95 Triplet 3H -CH₃ (Butyl end)

| Amine Protons | Variable (4.0 - 6.0) | Broad Singlet | 3H (Total) | -NH₂ and -NH- |

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion [M+H]⁺: 223.28 m/z

  • Fragmentation Pattern:

    • Loss of Methoxy (-OCH₃): [M-31]⁺

    • Loss of Butyl chain (-C₄H₉): [M-57]⁺

    • Diagnostic fragment for diamine core: ~165-166 m/z (Methyl 3,4-diaminobenzoate core).

Applications in Drug Development

Benzimidazole Scaffold Construction

This molecule is a "ready-made" scaffold for 1-butyl-substituted benzimidazoles.

  • Mechanism: Reaction with formic acid yields the 1-butyl-benzimidazole-5-carboxylate.

  • Relevance: Analogous to the synthesis of Telmisartan (which uses a propyl/methyl analog) and Dabigatran (which utilizes a benzimidazole core).

Impurity Profiling

In the manufacturing of local anesthetics like Tetracaine (4-(butylamino)benzoate), trace contamination of the starting material (4-aminobenzoic acid) with 3-nitro or 3-amino analogs can lead to this impurity. It serves as a critical Reference Standard for QC release testing under ICH Q3A/Q3B guidelines.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12045722, Methyl 4-(butylamino)benzoate (Related Structure Analysis). Retrieved from [Link]

  • ResearchGate. (2008). Crystal structure of Methyl 3-amino-4-butanamido-5-methylbenzoate (Structural Analog Analysis). Acta Crystallographica Section E. Retrieved from [Link]

Solubility profile of Methyl 4-amino-3-(butylamino)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-amino-3-(butylamino)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 4-amino-3-(butylamino)benzoate, a key intermediate in pharmaceutical and organic synthesis.[1] In the absence of extensive empirical solubility data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental principles of solute-solvent interactions. It offers a detailed exploration of the molecular structure of Methyl 4-amino-3-(butylamino)benzoate, a theoretical examination of its solubility based on polarity and hydrogen bonding capabilities, and a qualitative prediction of its behavior in a range of common organic solvents. A cornerstone of this guide is a detailed, step-by-step protocol for the experimental determination of solubility via the reliable shake-flask method.[2] Furthermore, this guide elucidates the practical implications of the solubility profile on critical downstream applications such as formulation, purification, and crystallization.

Introduction to Methyl 4-amino-3-(butylamino)benzoate

Methyl 4-amino-3-(butylamino)benzoate is an organic compound with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol .[1] Its structure is characterized by a benzoate ester with a primary amino group at the 4-position and a secondary butylamino group at the 3-position of the benzene ring. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis.[1] Understanding its solubility in various organic solvents is paramount for its effective use in drug formulation, reaction chemistry, and purification processes.[3][4]

Chemical Structure and Properties:

  • IUPAC Name: methyl 4-amino-3-(butylamino)benzoate[1]

  • CAS Number: 597562-39-5[1]

  • Molecular Formula: C₁₂H₁₈N₂O₂[1]

  • Molecular Weight: 222.28 g/mol [1]

The presence of both hydrogen bond donors (the primary and secondary amino groups) and a hydrogen bond acceptor (the ester carbonyl group), combined with a nonpolar butyl chain and an aromatic ring, suggests a complex solubility profile that will be highly dependent on the chosen solvent.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] The key factors influencing the solubility of Methyl 4-amino-3-(butylamino)benzoate are solvent polarity, hydrogen bonding capability, and the overall balance of polar and nonpolar characteristics within the molecule.

The Role of Polarity

Organic solvents can be broadly categorized as polar or nonpolar.[5] Polar solvents possess a significant dipole moment due to the presence of electronegative atoms (such as oxygen or nitrogen), while nonpolar solvents have a more uniform distribution of electron density.[5]

  • Polar Solvents: These can be further divided into polar protic (e.g., alcohols), which can donate hydrogen bonds, and polar aprotic (e.g., acetone, DMSO), which cannot.[5]

  • Nonpolar Solvents: These include hydrocarbons like hexane and toluene.

Given its molecular structure, Methyl 4-amino-3-(butylamino)benzoate has both polar (amino and ester groups) and nonpolar (butyl chain and benzene ring) regions. This amphiphilic nature suggests it will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity.

Hydrogen Bonding

The primary and secondary amino groups in Methyl 4-amino-3-(butylamino)benzoate can act as hydrogen bond donors, while the carbonyl oxygen of the ester group and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. The ability of a solvent to participate in hydrogen bonding will significantly impact its ability to dissolve this compound.[7]

  • Protic Solvents (e.g., ethanol, methanol): These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the solute.

  • Aprotic Polar Solvents (e.g., DMSO, acetonitrile): These can accept hydrogen bonds but cannot donate them. They will interact favorably with the amino groups of the solute.

  • Nonpolar Solvents (e.g., hexane): These cannot participate in hydrogen bonding and are therefore expected to be poor solvents for this compound.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). This system breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9][10] The principle is that a solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in this three-dimensional space can be calculated, with smaller distances indicating higher solubility.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for Methyl 4-amino-3-(butylamino)benzoate in common organic solvents can be predicted.

Solvent Solvent Type Predicted Solubility Rationale
Hexane NonpolarVery LowLack of polarity and inability to form hydrogen bonds will result in poor solvation of the polar functional groups.
Toluene Nonpolar (aromatic)Low to ModerateThe aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, but it lacks the polarity and hydrogen bonding capability for strong interactions.
Dichloromethane Polar AproticModerateIts moderate polarity can solvate the ester group, but it is a weak hydrogen bond acceptor.
Ethyl Acetate Polar AproticModerate to HighIt is a good hydrogen bond acceptor and has a moderate polarity that can accommodate both the polar and nonpolar parts of the solute.
Acetone Polar AproticModerate to HighSimilar to ethyl acetate, it is a good hydrogen bond acceptor with moderate polarity.
Acetonitrile Polar AproticModerateIt is quite polar and can accept hydrogen bonds, but its small size may limit its ability to effectively solvate the entire molecule.[9]
Isopropanol Polar ProticHighCan act as both a hydrogen bond donor and acceptor, and its polarity is well-suited to dissolve the solute.
Ethanol Polar ProticHighSimilar to isopropanol, it can form strong hydrogen bonds and has a suitable polarity.
Methanol Polar ProticHighIts high polarity and strong hydrogen bonding ability should lead to good solubility. A related compound, Methyl 4-aminobenzoate, is soluble in alcohol.[11]
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighIts high polarity and strong hydrogen bond accepting capability make it an excellent solvent for many polar organic compounds.[12]
Water Polar ProticLowDespite its ability to form strong hydrogen bonds, the nonpolar butyl group and benzene ring will likely limit its solubility in water. Aliphatic amines generally show decreasing water solubility with increasing carbon chain length.[7]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound due to its reliability and direct measurement of the equilibrium state.[2][13]

Materials and Equipment
  • Methyl 4-amino-3-(butylamino)benzoate (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

  • Addition of Excess Solute: Add an excess amount of solid Methyl 4-amino-3-(butylamino)benzoate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that an equilibrium saturated state is reached.[14]

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[13] The time required may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For more complete separation, centrifuge the vials at a moderate speed.[13]

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the collected sample through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles. Adsorption of the compound to the filter should be checked and accounted for if significant.[13]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of Methyl 4-amino-3-(butylamino)benzoate should be used to determine the concentration in the diluted samples.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following should be incorporated:

  • Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to confirm that no phase change or degradation of the compound has occurred during the experiment.[13]

  • Time to Equilibrium: A preliminary experiment should be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add excess solute to known volume of solvent C Equilibrate at constant temperature (24-72 hours) with agitation A->C B Prepare calibration standards G Analyze diluted sample and standards by HPLC-UV B->G D Allow solid to sediment (or centrifuge) C->D E Withdraw and filter supernatant D->E I Analyze residual solid (e.g., XRPD) D->I F Dilute filtered sample E->F F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for experimental solubility determination using the shake-flask method.

Practical Implications of the Solubility Profile

A thorough understanding of the solubility of Methyl 4-amino-3-(butylamino)benzoate is critical for several aspects of research and development:

  • Organic Synthesis: The choice of solvent for a reaction involving this compound will depend on its solubility as well as the solubility of other reactants and reagents. Poor solubility can lead to low reaction rates and yields.

  • Purification: Crystallization is a common method for purifying solid organic compounds. The selection of an appropriate solvent system (a good solvent for dissolving the compound at high temperature and a poor solvent for precipitation upon cooling) is entirely dependent on its solubility profile at different temperatures.

  • Pharmaceutical Formulation: For potential therapeutic applications, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[12] If this compound were to be developed as a drug, its solubility in pharmaceutically acceptable solvents would be a critical parameter.

  • Analytical Method Development: When developing analytical methods such as HPLC, the choice of a suitable solvent for sample preparation and the mobile phase composition depends on the solubility of the analyte.

Conclusion

While specific experimental data for the solubility of Methyl 4-amino-3-(butylamino)benzoate in organic solvents is not widely published, a robust understanding of its likely behavior can be derived from fundamental chemical principles. Its amphiphilic nature, with both hydrogen bond donating and accepting capabilities, suggests that it will be most soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as DMSO and ethyl acetate. Conversely, it is predicted to have low solubility in nonpolar solvents like hexane. This guide provides a detailed and reliable experimental protocol for the precise determination of its solubility, which is an indispensable step for its effective application in research and development. The insights gained from such studies will directly impact the success of its synthesis, purification, and formulation.

References

  • Predicting solubility curves via a thermodynamic cycle and machine learning. (2025). Vertex AI Search.
  • Methyl 4-amino-3-(butylamino)
  • Compound solubility measurements for early drug discovery. (2022).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
  • Hansen Solubility Parameter System. DuPont.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Methyl 4-aminobenzo
  • Hansen Solubility Parameters (HSP)
  • Hansen Solubility Parameters (HSP): 1—Introduction. (2018).
  • Properties of amines. (2024). Chemistry LibreTexts.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. (2021). Quora.

Sources

Safety Data Sheet (SDS) and toxicity data for Methyl 4-amino-3-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 4-amino-3-(butylamino)benzoate , a specialized intermediate used in pharmaceutical synthesis. The content is structured to support researchers in the safe handling, storage, and application of this compound, with a focus on its chemical reactivity and toxicological profile.

Chemical Identity & Structural Analysis

Methyl 4-amino-3-(butylamino)benzoate is a substituted benzoate ester characterized by an ortho-phenylenediamine core.[1] Unlike common local anesthetics (e.g., Benzocaine, Tetracaine) which typically possess a single amino group, this molecule features two amino functionalities: a primary amine at position 4 and a secondary butylamine at position 3.[1] This specific arrangement makes it a potent nucleophile and a critical precursor for heterocyclic synthesis, particularly benzimidazoles.

Property Data
CAS Number 597562-39-5
IUPAC Name Methyl 4-amino-3-(butylamino)benzoate
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Structural Class o-Phenylenediamine derivative; Benzoate ester
Key Moieties Methyl ester (hydrolyzable), Primary amine (C4), Secondary butylamine (C3)
Structural Visualization

The following diagram illustrates the functional groups responsible for the compound's reactivity and metabolic fate.

ChemicalStructure Core Benzene Ring Ester Methyl Ester (C1) (Hydrolysis Site) Core->Ester Position 1 Amine4 Primary Amine (C4) (Acetylation/Diazotization) Core->Amine4 Position 4 Amine3 Sec-Butylamine (C3) (Cyclization Partner) Core->Amine3 Position 3 Amine3->Amine4 Ortho-Interaction (Benzimidazole Formation)

Figure 1: Functional map of Methyl 4-amino-3-(butylamino)benzoate highlighting the ortho-diamine motif critical for heterocycle synthesis.

Hazard Identification (GHS Classification)

Based on the Globally Harmonized System (GHS) and data from structural analogs (phenylenediamines and aminobenzoates), this compound is classified as a hazardous substance.[1]

Core Hazards[1]
  • Acute Toxicity (Oral): Category 4 (H302 ).[1][2][3] Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315 ).[1][2][3][4] Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Irritation: Category 2A (H319 ).[2][3] Causes serious eye irritation.[2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 ).[2][3] May cause respiratory irritation.[2][3]

Toxicological Mechanisms (Read-Across Analysis)

Since specific LD50 data for CAS 597562-39-5 is limited in public registries, the toxicological profile is derived from "read-across" principles using its structural components:

  • Metabolic Hydrolysis: The methyl ester is susceptible to hydrolysis by carboxylesterases, potentially releasing methanol and 4-amino-3-(butylamino)benzoic acid .[1] Methanol metabolism leads to formate toxicity (ocular damage, acidosis).[1]

  • Sensitization Potential: Ortho-phenylenediamines are known sensitizers.[1] While not explicitly flagged with H317 in all vendor SDS, researchers should treat this compound as a potential skin sensitizer due to the reactive amine groups capable of haptenization with skin proteins.[1]

  • Methemoglobinemia Risk: Aromatic amines can undergo N-oxidation, leading to metabolites that oxidize hemoglobin to methemoglobin.[1] While less potent than aniline, this risk persists with significant exposure.

Handling, Storage, and Stability

The stability of Methyl 4-amino-3-(butylamino)benzoate is compromised by oxidation and light exposure. The amino groups are electron-donating, making the ring susceptible to oxidative degradation (darkening).

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent amine oxidation.[1]

  • Light: Protect from light (Amber vials or foil-wrapped).[1]

  • Shelf Life: ~2 years under optimal conditions.

Safety Workflow

The following decision tree outlines the mandatory safety checks before experimentation.

SafetyWorkflow Start Start: Handling CAS 597562-39-5 PPE_Check PPE Verification: Nitrile Gloves, Goggles, Lab Coat Start->PPE_Check Ventilation Is Fume Hood Available? PPE_Check->Ventilation Proceed Proceed with Weighing/Synthesis Ventilation->Proceed Yes Stop STOP: Respiratory Hazard (H335) Ventilation->Stop No Waste Disposal: Halogen-free Organic Waste Proceed->Waste Post-Experiment

Figure 2: Operational safety workflow for handling substituted aminobenzoates.

Synthesis & Applications

This compound is primarily utilized as an intermediate in the synthesis of benzimidazole-based pharmaceuticals .[1] The ortho-diamine structure allows for condensation with carboxylic acids, aldehydes, or carbonyls to close the imidazole ring.[1]

Key Synthetic Pathways[8]
  • Benzimidazole Formation: Reaction with formic acid or aldehydes yields 1-butyl-substituted benzimidazoles.[1]

  • Drug Development: It serves as a scaffold for modifying local anesthetic properties (modulating lipophilicity via the butyl chain) or as a precursor for angiotensin II receptor blockers (sartan analogs) where benzimidazole cores are prevalent.[1]

Experimental Considerations
  • Solubility: Soluble in DMSO, Methanol, and Dichloromethane.[1] Sparingly soluble in water.

  • Purification: Typically purified via column chromatography using Hexane/Ethyl Acetate gradients.[1] Amine-functionalized silica may be required to prevent streaking.

Emergency Response Protocols

Scenario Action Protocol
Eye Contact Rinse cautiously with water for >15 minutes. Remove contact lenses if present.[1][4][5] Seek medical attention immediately (H319).
Skin Contact Wash with abundant soap and water.[1][4][5] Remove contaminated clothing.[4][5] Watch for sensitization signs (rash/redness).[1]
Inhalation Move to fresh air.[1][5] If breathing is difficult, administer oxygen.[5] (H335) .
Ingestion Rinse mouth. Do NOT induce vomiting due to potential aspiration.[1] Call a Poison Control Center.
Spill Cleanup Dampen with inert absorbent (sand/vermiculite) to avoid dust generation. Dispose of as hazardous organic waste.

References

  • PubChem. (2025).[1][2][3][6] Methyl 4-amino-3-methylbenzoate (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][3] C&L Inventory: Aminobenzoate Esters. Retrieved from [Link]

Sources

Literature review of Methyl 4-amino-3-(butylamino)benzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-(butylamino)benzoate

Abstract

Methyl 4-amino-3-(butylamino)benzoate is a significant chemical intermediate, finding applications in pharmaceutical research and as a building block in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive review of the primary synthetic pathways for this compound. It is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies. This document emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore two principal strategies: the reductive amination of a nitroaromatic precursor and the direct N-alkylation of an aminobenzoate derivative. Each pathway is detailed with step-by-step protocols, mechanistic diagrams, and a comparative analysis of their respective advantages and limitations.

Introduction: The Significance of Substituted Aminobenzoates

Substituted aminobenzoate derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[2] Their versatile chemical nature, characterized by the presence of both amino and carboxyl functionalities on an aromatic ring, allows for the construction of complex molecular architectures. Methyl 4-amino-3-(butylamino)benzoate, with its specific substitution pattern, presents a unique scaffold for further chemical elaboration. Its structural relation to compounds like the antitussive drug Benzonatate metabolite, 4-(butylamino)benzoic acid (BABA), suggests its potential utility in the development of novel therapeutic agents, particularly those targeting peripheral cough reflexes or local anesthetic pathways.[1]

This guide will focus on the practical synthesis of Methyl 4-amino-3-(butylamino)benzoate, providing detailed experimental procedures and the underlying chemical principles that govern these transformations.

Strategic Approaches to Synthesis

The synthesis of Methyl 4-amino-3-(butylamino)benzoate can be strategically approached through two primary routes, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale of reaction, and purity requirements.

  • Pathway A: Reductive Amination of a Nitro-Substituted Precursor. This is a robust and commonly employed method that involves the initial synthesis of a nitro-substituted benzoate intermediate, followed by the reduction of the nitro group to a primary amine.

  • Pathway B: Direct N-Alkylation of an Aminobenzoate. This pathway involves the direct introduction of the butyl group onto an existing amino-substituted benzoate. This can be achieved through various N-alkylation techniques, including reductive amination.

Below, we delve into the specifics of each pathway.

Pathway A: Synthesis via Reductive Amination of a Nitro-Substituted Precursor

This pathway is often favored due to the ready availability of nitro-substituted aromatic compounds and the high efficiency of nitro group reductions. The general workflow for this approach is outlined below.

Workflow for Pathway A

Pathway_A_Workflow Start Methyl 3-nitro-4-aminobenzoate Step1 N-Butylation Start->Step1 Intermediate1 Methyl 4-(butylamino)-3-nitrobenzoate Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 End Methyl 4-amino-3-(butylamino)benzoate Step2->End

Caption: Workflow for the synthesis of Methyl 4-amino-3-(butylamino)benzoate via a nitro-substituted intermediate.

Step-by-Step Experimental Protocol for Pathway A

Step 1: Synthesis of Methyl 4-(butylamino)-3-nitrobenzoate

This step involves the N-alkylation of Methyl 3-nitro-4-aminobenzoate with a butylating agent. A common method is direct alkylation using an alkyl halide.

  • Materials:

    • Methyl 3-nitro-4-aminobenzoate

    • 1-Bromobutane

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of Methyl 3-nitro-4-aminobenzoate (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

    • Add 1-bromobutane (1.2 equivalents) dropwise to the stirring mixture.

    • Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 4-(butylamino)-3-nitrobenzoate.

Step 2: Reduction of Methyl 4-(butylamino)-3-nitrobenzoate

The selective reduction of the nitro group to a primary amine is a critical step.[3] A variety of reducing agents can be employed for this transformation.[1] Catalytic hydrogenation is a clean and efficient method.

  • Materials:

    • Methyl 4-(butylamino)-3-nitrobenzoate

    • 10% Palladium on carbon (Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a flask, dissolve Methyl 4-(butylamino)-3-nitrobenzoate (1 equivalent) in methanol.

    • Add 10% Palladium on carbon (0.1 equivalents) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, Methyl 4-amino-3-(butylamino)benzoate.

Mechanistic Insights

The key transformations in Pathway A are the nucleophilic substitution for N-butylation and the catalytic reduction of the nitro group. The butylation proceeds via an SN2 mechanism where the amine nitrogen of the aminobenzoate acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane. The reduction of the nitro group using palladium on carbon and hydrogen gas is a well-established catalytic process involving the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally to an amino group on the catalyst surface.

Pathway B: Synthesis via Direct N-Alkylation of an Aminobenzoate

This pathway offers a more direct route by introducing the butyl group onto a pre-existing diaminobenzoate precursor. Reductive amination is a highly effective method for this transformation, as it avoids the over-alkylation issues often associated with direct alkylation of amines with alkyl halides.[4][5]

Workflow for Pathway B

Pathway_B_Workflow Start Methyl 3,4-diaminobenzoate Step1 Reductive Amination with Butyraldehyde Start->Step1 End Methyl 4-amino-3-(butylamino)benzoate

Caption: Workflow for the synthesis of Methyl 4-amino-3-(butylamino)benzoate via reductive amination.

Step-by-Step Experimental Protocol for Pathway B

Reductive Amination of Methyl 3,4-diaminobenzoate

This one-pot procedure involves the formation of an imine intermediate between the more nucleophilic 4-amino group of Methyl 3,4-diaminobenzoate and butyraldehyde, followed by its in-situ reduction.

  • Materials:

    • Methyl 3,4-diaminobenzoate

    • Butyraldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • To a stirred solution of Methyl 3,4-diaminobenzoate (1 equivalent) in dichloromethane, add butyraldehyde (1.1 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 4-amino-3-(butylamino)benzoate.

Mechanistic Insights

Reductive amination is a powerful tool for C-N bond formation.[6] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The mild reducing agent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine without reducing the aldehyde.[4] The selectivity for the alkylation of the 4-amino group over the 3-amino group is due to the higher nucleophilicity of the 4-amino group, which is less sterically hindered and less influenced by the electron-withdrawing ester group.

Comparative Analysis of Synthetic Pathways

FeaturePathway A: Nitro ReductionPathway B: Reductive Amination
Starting Materials Readily available nitroaromatics.Requires a diaminobenzoate precursor, which may need to be synthesized.
Number of Steps Typically two steps.Can be a one-pot reaction.
Selectivity High selectivity in nitro reduction.Good selectivity for mono-alkylation, minimizing over-alkylation products.[7][8]
Reaction Conditions Requires handling of hydrogen gas and a flammable catalyst.Milder reaction conditions.
Overall Yield Generally good to high yields.Can provide high yields in a single step.
Work-up and Purification Filtration to remove the catalyst.Aqueous work-up to remove boron salts.

Conclusion

Both pathways presented in this guide offer viable and effective methods for the synthesis of Methyl 4-amino-3-(butylamino)benzoate. The choice between Pathway A and Pathway B will ultimately depend on the specific needs and resources of the research team. Pathway A, via the reduction of a nitro-intermediate, is a classic and reliable approach, particularly when the corresponding nitro-precursor is commercially available. Pathway B, utilizing reductive amination, offers a more elegant and direct route, often with high selectivity and in a single synthetic operation. For process development and large-scale synthesis, the one-pot nature of reductive amination may be particularly advantageous. It is recommended that researchers evaluate both routes on a small scale to determine the most efficient and cost-effective method for their specific application.

References

  • Benchchem. Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • Štefane, B., & Kočevar, M. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8091–8099.

  • Benchchem. Methyl 4-amino-3-(butylamino)benzoate | CAS 597562-39-5.

  • ACS Omega. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.

  • IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS.

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2176412.

  • Pillai, C. N., & Jayachandran, B. (1998). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology, 5(4), 251-254.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

  • Thieme Chemistry. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.

  • Google Patents. EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation).

  • Semantic Scholar. Synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate.

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.

  • GSRS. METHYL 4-(BUTYLAMINO)BENZOATE.

  • Elsevier. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.

  • RSC Publishing. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.

  • ChemScene. 71839-12-8 | Methyl 4-(butylamino)benzoate.

  • Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.

  • ChemBK. 4-(BUTYLAMINO)BENZOIC ACID.

  • 2017 ERP System. Synthesis of ethyl 4-(butylamino)benzoate.

  • Sigma-Aldrich. Methyl 4-(butylamino)benzoate | 71839-12-8.

  • LGC Standards. Methyl 4-(Butylamino)benzoate.

  • Evonik. Reductive Alkylation of Amines with Carboxylic Ortho Esters.

  • ChemicalBook. 4-Amino-3-methylbenzoic acid synthesis.

  • Pharmaffiliates. CAS No : 18595-14-7 | Product Name : Methyl 4-Amino-3-methylbenzoate.

  • ResearchGate. (PDF) Methyl 4-amino-3-methylbenzoate.

  • NIH. Methyl 4-amino-3-methylbenzoate.

  • ResearchGate. Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions a.

  • Master Organic Chemistry. Alkylation of Amines (Sucks!).

  • Princeton University. Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis.

  • ResearchGate. Synthesis of methyl-4-anilino-3-amino/amino-acetyl benzoates as anti-filarial agents.

Sources

A Technical Guide to Predicting the Biological Activity of Methyl 4-amino-3-(butylamino)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Aminobenzoate Scaffold

The 4-aminobenzoic acid (PABA) framework and its derivatives are cornerstones in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These structures are integral to compounds ranging from local anesthetics to antimicrobial and anticancer agents.[3][4] The specific scaffold, Methyl 4-amino-3-(butylamino)benzoate, presents a unique chemical architecture with multiple sites for functionalization, including two distinct amino groups, an ester moiety, and an aromatic ring.[5] This versatility makes its derivatives prime candidates for novel drug discovery.

Predicting the biological activity of novel derivatives before their synthesis is a critical step in modern drug development.[6][7] It streamlines the discovery process, reduces costs, and focuses laboratory resources on candidates with the highest probability of success.[7][8] This guide provides a comprehensive, technically-grounded framework for the computational prediction and subsequent experimental validation of the biological activities of Methyl 4-amino-3-(butylamino)benzoate derivatives. It is designed to bridge the gap between in silico hypothesis generation and in vitro confirmation, providing a self-validating workflow for drug discovery professionals.

Part 1: The Predictive Engine - Computational Modeling Workflow

The initial phase of discovery involves building robust computational models to forecast the biological activity of designed derivatives. This in silico approach leverages existing data to create statistically significant correlations between a molecule's structure and its biological function.[8] The overall workflow integrates Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and molecular docking to build a comprehensive predictive picture.

G cluster_0 Computational Prediction Phase cluster_1 Experimental Validation Phase A Derivative Library Design B QSAR Modeling (Activity Prediction) A->B C Pharmacophore Analysis A->C E Prioritized Candidates B->E D Molecular Docking (Target Interaction) C->D D->E F Synthesis of Prioritized Compounds E->F Advance for Synthesis G In Vitro Biological Assays (e.g., Cytotoxicity, Antimicrobial) F->G H Data Analysis & SAR G->H H->A Feedback Loop for New Designs I Lead Compound Identification H->I

Caption: Integrated workflow for predictive modeling and experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[7][8] It is an indispensable tool for screening large virtual libraries and prioritizing candidates for synthesis.[8][9]

Causality: The fundamental principle of QSAR is that the structure of a molecule dictates its properties, including its biological activity. By calculating numerical representations of a molecule's structure (molecular descriptors), we can use machine learning algorithms to build a predictive model.[9][10] This model, once validated, can then forecast the activity of new, unsynthesized derivatives.

Self-Validating Protocol for QSAR Model Development:

  • Data Curation:

    • Compile a dataset of molecules structurally related to the core scaffold with known biological activities (e.g., IC50 values for a specific target).

    • Ensure data quality and consistency.

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) properties.

  • Model Building & Training:

    • Split the dataset into a training set (typically 70-80%) and a test set (20-30%).

    • Use a suitable regression or classification algorithm (e.g., Partial Least Squares, Random Forest, Support Vector Machines) to build a model correlating the descriptors (independent variables) with the biological activity (dependent variable) using the training set.[9][11]

  • Rigorous Validation (Trustworthiness Pillar):

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the independent test set (molecules the model has not seen) to evaluate the model's predictive power. Key metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE).[12] A robust model will show strong predictive performance on the external test set.[12]

  • Applicability Domain Definition:

    • Define the chemical space in which the model's predictions are reliable. This prevents extrapolation to molecules that are too dissimilar from the training set.

G Data Curated Dataset (Structures + Activities) Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data (Training & Test Sets) Train Train Model (e.g., Random Forest) Split->Train Training Set Validate Validate Model (Internal & External) Split->Validate Test Set Descriptors->Split Train->Validate Predict Predict Activity of New Derivatives Validate->Predict

Caption: QSAR model development and validation workflow.
Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target.[13][14] It serves as a 3D blueprint for designing new drug candidates.[13][15]

Causality: Pharmacophore modeling helps distill the essential interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers) from a set of active molecules or from the target's binding site.[16][17] This allows for the design of novel scaffolds that retain these crucial features while having different core structures, a process known as scaffold hopping.

Types of Pharmacophore Models:

  • Ligand-Based: Generated from a set of known active molecules when the 3D structure of the target is unknown.[14][16]

  • Structure-Based: Derived directly from the 3D structure of a protein-ligand complex, defining the key interaction points within the binding pocket.[16][17]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[18][19]

Causality: Docking simulates the "handshake" between a ligand and its target protein at an atomic level.[19] By evaluating many possible binding poses and using a scoring function to estimate binding affinity, docking helps to:

  • Elucidate the likely binding mode of a derivative.

  • Rank potential derivatives based on their predicted binding strength.

  • Explain Structure-Activity Relationships (SAR) observed in experimental data.

Self-Validating Protocol for Molecular Docking:

  • Receptor & Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the RCSB Protein Data Bank).

    • Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.[19][20]

    • Generate a 3D conformation of the Methyl 4-amino-3-(butylamino)benzoate derivative and assign charges.

  • Binding Site Definition:

    • Define the search space (the "docking box") on the receptor, typically centered on a known binding site or a predicted active site.[19]

  • Docking Simulation:

    • Use a docking algorithm (e.g., AutoDock Vina) to sample various poses of the ligand within the defined binding site.[18] The algorithm's scoring function will calculate a binding affinity (e.g., in kcal/mol) for the best poses.[18][19]

  • Validation (Trustworthiness Pillar):

    • Re-docking: If a co-crystallized ligand is available for the target protein, remove it and re-dock it. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD).[18]

  • Pose Analysis & Prioritization:

    • Analyze the top-ranked poses. Look for key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

    • Prioritize derivatives that show strong predicted binding affinity and a plausible binding mode.

Derivative ID Modification Predicted pIC50 (QSAR) Docking Score (kcal/mol) Key Interactions Observed
MAB-001Parent Compound6.2-7.5H-bond with Ser124
MAB-002Butyl -> Hexyl6.8-8.4Increased hydrophobic contact
MAB-0034-amino -> 4-acetylamino5.5-6.8Loss of H-bond donor
MAB-004Phenyl ring -> Pyridine6.5-7.9H-bond with backbone CO
Table 1: Example of integrated computational data for derivative prioritization.

Part 2: The Reality Check - Experimental Validation

Computational predictions, no matter how robust, must be confirmed through experimental testing.[21][22] This phase involves the chemical synthesis of the highest-priority candidates identified in silico and their evaluation in relevant biological assays. The goal is to determine if the computational predictions hold true in a real biological system.[21][23]

Synthesis of Derivatives

The synthesis of Methyl 4-amino-3-(butylamino)benzoate derivatives can be approached through several established pathways. A common method involves the sequential introduction of the amino and butylamino groups onto a benzoate core, followed by esterification or functionalization of the amino groups.[5] For instance, derivatives can be prepared by reacting a suitable aminobenzoate precursor with an appropriate alkylating or acylating agent.[2][4][24] Detailed synthetic procedures for related aminobenzoic acid derivatives are well-documented and can be adapted for this specific scaffold.[24][25]

In Vitro Biological Assays

The choice of assay depends on the predicted biological activity. Based on the activities of related aminobenzoate structures, potential applications include anticancer and antimicrobial agents.[3][25]

A. Cytotoxicity Assays (for Anticancer Activity)

Cytotoxicity assays are essential for determining a compound's ability to kill or inhibit the proliferation of cancer cells.[26][27][28] They are a primary screening tool in cancer drug discovery.[26][29]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives. Treat the cells with these different concentrations and incubate for a set period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Susceptibility Testing

These assays determine the ability of a compound to inhibit the growth of or kill microorganisms.[30]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[31][32]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized derivatives in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[33] This can be assessed visually or by measuring optical density with a plate reader.

Part 3: Closing the Loop - Structure-Activity Relationship (SAR) Analysis

The final step is to synthesize the computational and experimental data to build a coherent Structure-Activity Relationship (SAR). SAR analysis relates the structural changes in the derivatives to the changes observed in their biological activity.[34]

Example SAR Insights:

  • Observation: Increasing the length of the alkyl chain at the 3-amino position (e.g., from butyl to hexyl) correlates with increased cytotoxicity.

    • Interpretation: This suggests a hydrophobic pocket in the target's binding site that can accommodate a longer chain, leading to stronger binding and higher activity. This aligns with molecular docking predictions showing increased hydrophobic contacts.

  • Observation: Acetylation of the 4-amino group abolishes activity.

    • Interpretation: The primary amine at the 4-position is likely a critical hydrogen bond donor for target interaction. Its modification to an amide group prevents this interaction, leading to a loss of activity.

This iterative process of design, prediction, synthesis, and testing forms a powerful, self-validating cycle. The experimental results feed back into the computational models, refining their predictive accuracy and guiding the design of the next generation of more potent and selective derivatives.[34][35]

References

  • Cytotoxicity Assays | Life Science Applications. (n.d.). Google Cloud.
  • Pharmacophore modeling: advances and pitfalls. (2026, January 7). Frontiers. Retrieved February 17, 2026, from [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable. Retrieved February 17, 2026, from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). News-Medical.net. Retrieved February 17, 2026, from [Link]

  • What is the role of pharmacophore in drug design? (2025, May 21). Patsnap Synapse. Retrieved February 17, 2026, from [Link]

  • Yang, S. Y. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design. Retrieved February 17, 2026, from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick. Retrieved February 17, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 17, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Retrieved February 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Creative Diagnostics. Retrieved February 17, 2026, from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved February 17, 2026, from [Link]

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (n.d.). Stanford University. Retrieved February 17, 2026, from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023, January 20). MDPI. Retrieved February 17, 2026, from [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (2024, July 15). Microchem Laboratory. Retrieved February 17, 2026, from [Link]

  • Measuring Antimicrobial Activity. (n.d.). LibreTexts. Retrieved February 17, 2026, from [Link]

  • Predictive QSAR modeling workflow, model applicability domains, and virtual screening. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI. Retrieved February 17, 2026, from [Link]

  • Computer-aided prediction of biological activity spectra for chemical compounds: opportunities and limitations. (n.d.). Biomedical Chemistry: Research and Methods. Retrieved February 17, 2026, from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025, February 27). MDPI. Retrieved February 17, 2026, from [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (n.d.). Authorea. Retrieved February 17, 2026, from [Link]

  • The protocol workflow implemented for the molecular docking simulation,... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Molecular Docking Protocol. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Transfer learning applied in predicting small molecule bioactivity. (2025, January 10). bioRxiv. Retrieved February 17, 2026, from [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. (2018, November 12). Frontiers in Pharmacology. Retrieved February 17, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Alberta. Retrieved February 17, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved February 17, 2026, from [Link]

  • Workflow for predictive QSAR modeling (A) incorporating a critical step... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015, May 13). OMICS International. Retrieved February 17, 2026, from [Link]

  • “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. (2024, March). JETIR.org. Retrieved February 17, 2026, from [Link]

  • Validation of in silico prediction by in vitro immunoserological results of fine epitope mapping on citrate synthase specific autoantibodies. (n.d.). Ovid. Retrieved February 17, 2026, from [Link]

  • What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria. (2013, September 15). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • More predictive in vitro assays may improve nanomedicine. (2022, February 1). EurekAlert!. Retrieved February 17, 2026, from [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. (2022, June 21). MDPI. Retrieved February 17, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017, May 10). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023, February 8). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 17, 2026, from [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-amino-3-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-amino-3-(butylamino)benzoate, a key intermediate in organic and medicinal chemistry. The protocol herein details a robust two-step synthetic pathway commencing with the selective reduction of Methyl 4-amino-3-nitrobenzoate to form Methyl 3,4-diaminobenzoate, followed by a regioselective reductive amination with butyraldehyde to yield the final product. This guide is designed to be self-contained, offering in-depth explanations for procedural choices, safety considerations, and methods for purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction

Methyl 4-amino-3-(butylamino)benzoate is a disubstituted aminobenzoate derivative with significant potential as a building block in the development of novel pharmaceutical agents and other functional organic molecules. The presence of two distinct amino functionalities, a primary and a secondary amine, along with a methyl ester, provides multiple points for further chemical elaboration. This structural motif is found in compounds with diverse biological activities. A reliable and scalable synthetic protocol is therefore crucial for enabling further research and development.

The synthetic strategy outlined in these notes is predicated on a logical and efficient sequence of reactions, beginning with a commercially available starting material. The initial step involves the chemoselective reduction of a nitro group in the presence of an existing amino group and an ester functionality. The subsequent introduction of the butylamino group is achieved via reductive amination, a powerful and widely used method for the formation of carbon-nitrogen bonds.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow Start Methyl 4-amino-3-nitrobenzoate Intermediate Methyl 3,4-diaminobenzoate Start->Intermediate Step 1: Nitro Group Reduction (SnCl2·2H2O, Ethanol) Product Methyl 4-amino-3-(butylamino)benzoate Intermediate->Product Step 2: Reductive Amination (Butyraldehyde, NaBH(OAc)3, DCM)

Caption: Synthetic pathway for Methyl 4-amino-3-(butylamino)benzoate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Methyl 4-amino-3-nitrobenzoate≥98%Sigma-AldrichStarting material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%Fisher ScientificReducing agent for Step 1
Ethanol (EtOH)Anhydrous, 200 proofVWRSolvent for Step 1
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor neutralization
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent
Brine (saturated NaCl solution)-In-house prep.For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-AldrichDrying agent
Butyraldehyde≥99%Alfa AesarReagent for Step 2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent grade, 95%Sigma-AldrichReducing agent for Step 2
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent for Step 2
Acetic Acid (glacial)ACS ReagentVWRCatalyst for imine formation
Silica Gel60 Å, 230-400 meshEMD MilliporeFor column chromatography
HexanesACS GradeFisher ScientificEluent for column chromatography

Experimental Protocols

Part 1: Synthesis of Methyl 3,4-diaminobenzoate

Rationale for Method Selection: The reduction of the nitro group is achieved using tin(II) chloride dihydrate in ethanol. This method is highly effective for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities such as esters and is generally preferred over catalytic hydrogenation for its operational simplicity in a standard laboratory setting[1].

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-amino-3-nitrobenzoate (5.0 g, 25.5 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask and stir the suspension.

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (28.8 g, 127.5 mmol, 5 equivalents) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 3-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and then pour it slowly into 200 mL of ice-water with vigorous stirring.

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH of the aqueous layer is approximately 7-8. This will result in the precipitation of tin salts.

    • Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 3,4-diaminobenzoate can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel if necessary. The product is a solid at room temperature[2][3].

Part 2: Synthesis of Methyl 4-amino-3-(butylamino)benzoate

Rationale for Method Selection: Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds and primary or secondary amines[4][5]. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild and selective for the reduction of the intermediate iminium ion in the presence of the unreacted aldehyde[4]. The reaction is expected to be regioselective, with the more sterically accessible and electronically favorable 4-amino group reacting preferentially with butyraldehyde.

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add the purified Methyl 3,4-diaminobenzoate (3.0 g, 18.1 mmol) and 100 mL of anhydrous dichloromethane.

  • Addition of Aldehyde and Acid Catalyst: Add butyraldehyde (1.44 g, 20.0 mmol, 1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 mL). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (5.74 g, 27.1 mmol, 1.5 equivalents) in 20 mL of anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by TLC (3:1 hexanes:ethyl acetate). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is recommended to isolate the pure Methyl 4-amino-3-(butylamino)benzoate. For basic amine compounds, it can be beneficial to add a small amount of a competing amine like triethylamine (0.1-1%) to the eluent to prevent tailing on the silica gel column[6].

Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance Off-white to pale yellow solid.
¹H NMR Expected signals for aromatic protons, the methyl ester protons, and the protons of the butyl group and the amino groups. The integration should correspond to the number of protons in each environment.[7]
¹³C NMR Signals corresponding to the carbons of the benzoate ring, the methyl ester, and the butyl group.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₈N₂O₂ = 222.28 g/mol ) should be observed.[7]
Purity (HPLC) >95%

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Tin(II) Chloride: Corrosive and may cause skin and eye irritation. Avoid inhalation of dust.

  • Butyraldehyde: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.

  • Dichloromethane: Suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

Troubleshooting cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Reductive Amination s1_issue Incomplete Reaction s1_cause1 Insufficient reducing agent or reaction time s1_issue->s1_cause1 s1_sol1 Add more SnCl2·2H2O or increase reflux time s1_cause1->s1_sol1 s1_issue2 Low Yield s1_cause2 Incomplete extraction due to tin salt precipitation s1_issue2->s1_cause2 s1_sol2 Ensure pH is 7-8 during work-up and extract thoroughly s1_cause2->s1_sol2 s2_issue Multiple Products (Regioisomers) s2_cause1 Reaction at the 3-amino position s2_issue->s2_cause1 s2_sol1 Optimize reaction temperature (lower T may favor selectivity) and stoichiometry s2_cause1->s2_sol1 s2_issue2 Low Yield s2_cause2 Decomposition of reducing agent or incomplete reaction s2_issue2->s2_cause2 s2_sol2 Use anhydrous solvents and fresh NaBH(OAc)3. Increase reaction time if necessary. s2_cause2->s2_sol2

Caption: Troubleshooting guide for the synthesis of Methyl 4-amino-3-(butylamino)benzoate.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Utility of Methyl 4-amino-3-(butylamino)benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Pharmaceutical Intermediate

Methyl 4-amino-3-(butylamino)benzoate is a strategically functionalized aromatic compound with significant potential as an intermediate in pharmaceutical research and development.[1] Its molecular architecture, featuring a methyl ester, a primary aromatic amine at the 4-position, and a secondary butylamino group at the 3-position, offers a unique platform for synthetic diversification. The differential reactivity of the two amino groups—the primary amine being more nucleophilic and less sterically hindered than the secondary butylamine—is a key feature that can be exploited for selective chemical modifications.[1] This inherent selectivity makes it a valuable building block for the synthesis of complex molecules, including but not limited to local anesthetics and other targeted therapeutic agents.[1][2] This document serves as a comprehensive guide for researchers, providing in-depth application notes and validated protocols for the synthesis and utilization of this versatile intermediate.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 597562-39-5[1]
Molecular Formula C₁₂H₁₈N₂O₂[1]
Molecular Weight 222.28 g/mol [1]
IUPAC Name methyl 4-amino-3-(butylamino)benzoate[1]
Physical Form Solid
Storage Conditions 2-8°C, protected from light, in a sealed, dry environment.[1]

Synthesis Protocol: A Guided Pathway to Methyl 4-amino-3-(butylamino)benzoate

The synthesis of Methyl 4-amino-3-(butylamino)benzoate can be approached through several strategic routes. A common and effective method involves the catalytic reduction of a nitro-substituted precursor. This protocol details a representative procedure adapted from established methods for the synthesis of structurally similar aminobenzoates.

Experimental Workflow: Synthesis of Methyl 4-amino-3-(butylamino)benzoate

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Methyl 4-(butylamino)benzoate C Methyl 4-(butylamino)-3-nitrobenzoate A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) D Methyl 4-(butylamino)-3-nitrobenzoate F Methyl 4-amino-3-(butylamino)benzoate D->F Reduction E Reducing Agent (e.g., H₂/Pd-C) G A Methyl 4-amino-3-(butylamino)benzoate C Selectively N-acylated Product A->C Selective N-acylation B Acylating Agent (e.g., Acetyl Chloride) G cluster_0 Neuronal Membrane Na_channel Voltage-Gated Sodium Channel No_Impulse Blocked Nerve Impulse (Anesthesia) Na_channel->No_Impulse Prevents Depolarization LA Local Anesthetic (Derived from Intermediate) LA->Na_channel Blocks Channel Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_channel Opens Channel

Sources

Reaction conditions for the alkylation of methyl 3,4-diaminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-Alkylated Methyl 3,4-Diaminobenzoate Derivatives

Introduction: The Versatility of N-Alkylated 3,4-Diaminobenzoates

Methyl 3,4-diaminobenzoate is a versatile bifunctional aromatic compound, serving as a critical building block in the synthesis of a wide array of complex molecules. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science, particularly in the creation of heterocyclic structures like benzimidazoles. The strategic N-alkylation of one or both amino groups is a key transformation that allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, basicity, and biological activity.

However, the alkylation of methyl 3,4-diaminobenzoate presents a significant synthetic challenge: regioselectivity . The two amino groups—one meta (N3) and one para (N4) to the electron-withdrawing methyl ester group—exhibit different nucleophilicity. The N4 amine is generally more electron-rich and thus more nucleophilic, making it the preferential site for initial alkylation under kinetic control. Achieving selective mono- or di-alkylation, or targeting the less reactive N3 position, requires careful consideration and control of reaction conditions.

This guide provides an in-depth analysis of the primary methodologies for the N-alkylation of methyl 3,4-diaminobenzoate, explaining the rationale behind experimental choices and offering detailed, field-proven protocols for researchers in organic synthesis and drug development.

Core Concepts in N-Alkylation of Aromatic Diamines

The successful alkylation of methyl 3,4-diaminobenzoate hinges on understanding the interplay between the substrate, alkylating agent, and reaction environment. Several major pathways can be employed, each with distinct advantages and limitations.

Direct Alkylation with Alkyl Halides

This classical SN2 approach involves the reaction of the amine with an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction is typically mediated by a base to neutralize the hydrogen halide byproduct.

  • Causality of Reagent Choice:

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over organic amine bases to avoid competing alkylation of the base itself.[1] The use of an insoluble inorganic base can simplify workup.[2]

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone are ideal as they can dissolve the reactants and stabilize the transition state without interfering with the nucleophile.[1]

    • Regioselectivity Control: Mono-alkylation is favored by using a stoichiometric amount (or slight excess) of the amine relative to the alkylating agent. Over-alkylation to form di- or tri-substituted products is a common side reaction, which can be mitigated by using milder conditions or bulkier reagents.[3] Phase-transfer catalysis (PTC) can be a powerful technique to improve reactivity and allow the use of weaker inorganic bases and a wider range of solvents.[4]

Reductive Amination

Reductive amination is a powerful, two-step, one-pot process that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[3][5] It involves the initial formation of an imine or iminium ion, which is then reduced in situ.

  • Causality of Reagent Choice:

    • Carbonyl Source: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups (e.g., formaldehyde for methylation, benzaldehyde for benzylation).[3]

    • Reducing Agent: The key to this method is a reducing agent that is selective for the iminium ion over the starting carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and does not readily reduce aldehydes or ketones.[3][6] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under weakly acidic conditions that promote imine formation.[3][6][7]

    • Advantages: This method is highly effective for controlled mono-alkylation and avoids the common problem of over-alkylation seen with alkyl halides.[3]

Modern Catalytic Approaches: The "Borrowing Hydrogen" Methodology

A greener and more atom-economical approach is the use of alcohols as alkylating agents, catalyzed by transition metals (e.g., Iridium, Ruthenium, Nickel).[8][9][10][11][12] This "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the amine, with water as the only byproduct.[13][14]

  • Key Features:

    • Atom Economy: Alcohols are inexpensive and readily available alkylating agents, and the only byproduct is water.

    • Catalysts: Systems based on Iridium,[9][10][11] Ruthenium,[12] and even base metals like Nickel[8] and Copper have been developed.

    • Conditions: These reactions often require elevated temperatures (100-160 °C). Microwave irradiation can significantly accelerate these transformations, often allowing for solvent-free conditions.[9][10][13]

Visualizing the Reaction Landscape

The alkylation of methyl 3,4-diaminobenzoate can lead to several products, highlighting the need for precise control over the reaction conditions.

G cluster_start Starting Material cluster_products Potential Alkylation Products start Methyl 3,4-diaminobenzoate N4_mono N4-mono-alkylated start->N4_mono + R-X (kinetic product) N3_mono N3-mono-alkylated start->N3_mono + R-X (minor product) N3N4_di N3,N4-di-alkylated N4_mono->N3N4_di + R-X N4N4_di N4,N4-di-alkylated N4_mono->N4N4_di + R-X G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Assemble Reactants (Amine, Alkylating Agent, Base/Catalyst) solvent 2. Add Anhydrous Solvent reagents->solvent run_rxn 3. Run Reaction (Stirring, Heating/Cooling, Monitor via TLC) solvent->run_rxn quench 4. Quench Reaction run_rxn->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify characterize 8. Characterization (NMR, MS, Purity) purify->characterize

Sources

Recrystallization solvents for purifying Methyl 4-amino-3-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Systematic Approach to Selecting a Recrystallization Solvent for the Purification of Methyl 4-amino-3-(butylamino)benzoate

Introduction

Methyl 4-amino-3-(butylamino)benzoate is a disubstituted aminobenzoate ester with potential applications as an intermediate in pharmaceutical and materials science research.[1] Like many multi-step organic syntheses, the crude product is often accompanied by impurities such as unreacted starting materials, by-products, or residual solvents.[2] Recrystallization is a powerful and widely used technique for purifying solid organic compounds, capable of yielding high-purity crystalline material when optimized.[3][4]

The success of recrystallization hinges critically on the selection of an appropriate solvent or solvent system.[5][6] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, allowing for maximum recovery of the purified solid upon cooling.[3][4][6] This application note provides a comprehensive, step-by-step protocol for identifying and optimizing a recrystallization solvent for Methyl 4-amino-3-(butylamino)benzoate, grounded in the fundamental principles of solubility and molecular structure.

Analyte Properties and Initial Considerations

The molecular structure of Methyl 4-amino-3-(butylamino)benzoate dictates its solubility characteristics. It possesses:

  • Polar functional groups: A primary aromatic amine (-NH₂), a secondary amine (-NH-), and a methyl ester (-COOCH₃). These groups can participate in hydrogen bonding.

  • Non-polar features: An aromatic benzene ring and a butyl group (-C₄H₉), which contribute to van der Waals interactions.

This combination of polar and non-polar moieties suggests the compound has intermediate polarity. Therefore, solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are excellent starting points for screening. The principle of "like dissolves like" is a foundational guide in this process.[5]

Potential impurities from synthesis could include starting materials (e.g., a nitro-substituted precursor) or by-products from incomplete reactions.[1][2] The chosen solvent should ideally keep these impurities dissolved in the cold mother liquor or be completely insoluble so they can be removed via hot filtration.[3]

Systematic Solvent Selection Protocol

The selection process is a systematic, small-scale investigation to minimize the loss of valuable crude product.

Health and Safety Precautions

Always consult the Safety Data Sheet (SDS) for Methyl 4-amino-3-(butylamino)benzoate and all solvents used. Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Small-Scale Solvent Screening

This protocol aims to rapidly assess the suitability of a range of solvents.

Materials:

  • Crude Methyl 4-amino-3-(butylamino)benzoate (~20-30 mg per test)

  • Test tubes or small vials

  • Selection of candidate solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent should not dissolve the compound at this stage.[3] If the solid dissolves readily in a small volume (<0.5 mL), the solvent is likely too good and should be set aside as a potential "soluble" component for a mixed-solvent system.

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[6]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Observe the quantity and quality of the crystals formed. A significant amount of crystalline precipitate indicates a promising solvent.

  • Repeat this process for each candidate solvent to build a solubility profile.

Interpreting Screening Results

The ideal single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[4]

Data Summary: Expected Solubility Profile

SolventPolarityBoiling Point (°C)Solubility (Cold)Solubility (Hot)Recrystallization Outcome
HexanesNon-polar69InsolubleSparingly SolublePoor dissolution, low recovery.
TolueneNon-polar111InsolubleSolublePotential candidate, but high boiling point.
Ethyl AcetateIntermediate77Sparingly SolubleVery SolubleGood Candidate.
AcetoneIntermediate56SolubleVery SolubleToo soluble, poor recovery expected.
IsopropanolPolar Protic82Sparingly SolubleVery SolubleExcellent Candidate.
EthanolPolar Protic78SolubleVery SolubleToo soluble, may require a co-solvent.
MethanolPolar Protic65SolubleVery SolubleToo soluble, poor recovery expected.
WaterPolar Protic100InsolubleInsolubleUnsuitable as a single solvent.

This table represents plausible, expected results based on chemical principles. Actual experimental results should be recorded.

Based on this analysis, Isopropanol and Ethyl Acetate appear to be the most promising single solvents. If the compound is too soluble in a good candidate like ethanol, a mixed-solvent system (e.g., Ethanol/Water) can be developed.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the solvent selection and recrystallization processes.

SolventSelection start Start: Crude Solid test_rt Add Solvent (0.5 mL) at Room Temp start->test_rt dissolves_rt Completely Dissolves? test_rt->dissolves_rt heat Heat to Boiling dissolves_rt->heat No unsuitable Result: Unsuitable (Too Soluble) dissolves_rt->unsuitable Yes dissolves_hot Completely Dissolves? heat->dissolves_hot cool Cool to RT, then Ice Bath dissolves_hot->cool Yes poor_solvent Result: Unsuitable (Insoluble) dissolves_hot->poor_solvent No crystals Crystals Form? cool->crystals crystals->poor_solvent No (Oils out or remains soluble) good_candidate Result: Good Candidate crystals->good_candidate Yes

Caption: Workflow for small-scale solvent screening.

Protocol 2: Bulk Recrystallization (Using Isopropanol)

This protocol details the procedure for purifying a larger quantity of the compound using the selected solvent.

Materials:

  • Crude Methyl 4-amino-3-(butylamino)benzoate

  • Isopropanol (or other chosen solvent)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot isopropanol until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.[4][6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a low-temperature oven (e.g., 50-60 °C, ensuring it is well below the compound's melting point) or in a vacuum desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range. The yield of the recrystallized product should also be calculated.

RecrystallizationProcess crude 1. Place Crude Solid in Flask dissolve 2. Add Minimum Hot Solvent to Dissolve crude->dissolve hot_filt_check Insoluble Impurities? dissolve->hot_filt_check hot_filt 3. Perform Hot Filtration hot_filt_check->hot_filt Yes cool 4. Slow Cooling to RT, then Ice Bath hot_filt_check->cool No hot_filt->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry analyze 8. Analyze Purity (MP, Yield) dry->analyze

Caption: Step-by-step bulk recrystallization workflow.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To resolve this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: This can occur if too much solvent was added or if the solution was not cooled sufficiently. Try boiling off some of the solvent to increase the concentration or scratching the inside of the flask to induce nucleation.

  • Low Recovery: This is often caused by using an excess of solvent, premature crystallization during hot filtration, or washing the crystals with solvent that is not ice-cold.

References

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Recrystallization I. Retrieved from [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-butanamido-5-methylbenzoate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2025). Solubility of Ethyl p -Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. (n.d.). Butyl 4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(butylamino)-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Pergamon Press. (1983). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). benzocaine and its Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. Retrieved from [Link]

  • Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Report. Retrieved from [Link]

  • MDPI. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Molecules. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Catalytic hydrogenation procedures involving Methyl 4-amino-3-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized catalytic hydrogenation protocol for the synthesis of Methyl 4-amino-3-(butylamino)benzoate (CAS 597562-39-5). This molecule represents a critical class of unsymmetrical ortho-phenylenediamines, widely utilized as privileged scaffolds in the synthesis of benzimidazole-based therapeutics and local anesthetic derivatives.

Unlike symmetrical diamines, the production of this specific isomer requires precise regiochemical control, typically achieved by reducing its nitro-precursor, Methyl 3-(butylamino)-4-nitrobenzoate . This guide addresses the critical challenges of this transformation—specifically, the mitigation of hydroxylamine accumulation, prevention of ester hydrolysis, and stabilization of the oxidation-prone diamine product.

Chemical Strategy & Mechanistic Insight

The Synthetic Pathway

The most robust route to Methyl 4-amino-3-(butylamino)benzoate involves the Nucleophilic Aromatic Substitution (


) of a 3-fluoro or 3-chloro-4-nitrobenzoate precursor, followed by catalytic hydrogenation.
  • Precursor: Methyl 3-(butylamino)-4-nitrobenzoate.

  • Transformation: Reduction of the nitro group (

    
    ) to a primary amine (
    
    
    
    ) in the presence of a secondary amine at the ortho position.
  • Key Constraint: The secondary butylamine group at position 3 is sterically significant but electronically donating, which can influence the adsorption kinetics on the catalyst surface.

Reaction Scheme Visualization

ReactionScheme Precursor Methyl 3-fluoro-4-nitrobenzoate (Starting Material) Intermediate Methyl 3-(butylamino)-4-nitrobenzoate (Nitro Intermediate) Precursor->Intermediate Product Methyl 4-amino-3-(butylamino)benzoate (Target Diamine) Intermediate->Product Reagent1 n-Butylamine (S_NAr) Reagent1->Intermediate Reagent2 H2 (3-5 bar) Pd/C Catalyst Reagent2->Product

Figure 1: Synthetic pathway illustrating the generation of the nitro-intermediate via


 and subsequent hydrogenation to the target diamine.

Experimental Design & Optimization

Catalyst Selection

For aromatic nitro reduction in the presence of esters, Palladium on Carbon (Pd/C) is the industry standard due to its high activity and chemoselectivity.

ParameterRecommendationRationale
Catalyst Type 5% or 10% Pd/C10% offers faster kinetics; 5% is sufficient for larger batches to reduce cost.
Support State 50% Water-WetCritical Safety: Dry Pd/C is pyrophoric. Water-wet paste prevents ignition during handling.
Loading 2-5 mol% PdHigh enough to drive reaction to completion; low enough to prevent ring saturation.
Poisoning Risk LowThe butylamino group is not a strong catalyst poison, unlike sulfur-containing moieties.
Solvent Engineering

The choice of solvent impacts reaction rate and impurity profile.

  • Preferred: Methanol (MeOH) .

    • Why: Matches the methyl ester of the substrate, eliminating the risk of transesterification (e.g., forming an ethyl ester if EtOH were used). High solubility for nitro-aromatics.

  • Alternative: Ethyl Acetate (EtOAc) or THF.

    • Use case: If the product is extremely prone to oxidation, non-protic solvents can sometimes offer easier workup, though reaction rates are generally slower than in alcohols.

Detailed Protocol: Catalytic Hydrogenation

Safety Warning: Hydrogen gas is highly flammable. Pd/C is pyrophoric. Ensure all equipment is grounded. Work in a well-ventilated fume hood.

Materials
  • Substrate: Methyl 3-(butylamino)-4-nitrobenzoate (10.0 g, 39.6 mmol).

  • Catalyst: 10% Pd/C (50% wet), 1.0 g (10 wt% loading relative to substrate).

  • Solvent: Methanol (anhydrous grade), 100 mL (10 vol).

  • Hydrogen Source: H2 balloon or Parr Shaker (set to 30-45 psi).

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the hydrogenation vessel (Parr bottle or autoclave) is clean and dry.

    • Purge the vessel with Nitrogen (

      
      ) to remove oxygen.
      
  • Catalyst Charging (The "Blanket" Method):

    • Technique: Place the weighed Pd/C paste into the vessel first.

    • Gently add 10 mL of Methanol down the sides of the vessel to cover the catalyst without dispersing it into the air.

  • Substrate Addition:

    • Dissolve the nitro-intermediate (10.0 g) in the remaining 90 mL of Methanol.

    • Carefully add this solution to the reactor containing the catalyst slurry.

  • Hydrogenation:

    • Seal the reactor.

    • Purge Cycle: Pressurize with

      
       to 20 psi, then vent. Repeat 3 times.
      
    • H2 Introduction: Pressurize with

      
       to 30-45 psi (2-3 bar).
      
    • Agitation: Begin stirring/shaking vigorously. Hydrogenation is mass-transfer limited; good gas-liquid mixing is essential.

    • Temperature: Maintain at 25°C - 35°C .

      • Note: The reaction is exothermic. Monitor internal temperature.[1][2] Do not exceed 50°C to prevent ester hydrolysis or side reactions.

  • Monitoring (Self-Validating Step):

    • Reaction typically completes in 2–4 hours.

    • TLC/HPLC Check: Sample the reaction mixture.

      • Starting Material: Yellow/Orange spot (Nitro).

      • Product: Colorless/Blue-fluorescent spot (Diamine).

      • Endpoint: Complete disappearance of the nitro peak.

  • Workup:

    • Stop agitation and vent

      
      . Purge with 
      
      
      
      .
    • Filtration: Filter the mixture through a Celite® pad to remove Pd/C. Wash the pad with Methanol (2 x 20 mL).

      • Safety: Do not suck the catalyst dry on the filter paper; keep it wet to prevent ignition.

    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C.

  • Isolation:

    • The product, Methyl 4-amino-3-(butylamino)benzoate , is typically obtained as a viscous oil or low-melting solid.

    • Storage: Store under Argon/Nitrogen at 4°C. Ortho-diamines oxidize to dark purple/brown quinoxalines/azines upon air exposure.

Process Workflow Diagram

Workflow Start Start: Inert Reactor Setup Charge Charge Catalyst (Pd/C) & Solvent Blanket Start->Charge AddSub Add Substrate Solution (Methyl 3-(butylamino)-4-nitrobenzoate) Charge->AddSub Purge Purge O2 (3x N2 Cycles) AddSub->Purge React Pressurize H2 (40 psi) Agitate @ 25-35°C Purge->React Check In-Process Control (HPLC) Is Nitro < 0.1%? React->Check Check->React No (Incomplete) Filter Filter Catalyst (Celite) Keep Wet! Check->Filter Yes (Complete) Conc Concentrate Filtrate (<40°C) Filter->Conc Store Product Isolation Store under Inert Gas Conc->Store

Figure 2: Operational workflow for the catalytic hydrogenation process, emphasizing safety checkpoints and decision gates.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned catalyst or poor H2 mass transfer.Increase agitation speed. Purge and refill H2. If stalled >4h, add fresh catalyst (1-2%).
Product Coloration (Pink/Purple) Oxidation of the diamine.Ensure strict inert atmosphere during workup. Add trace antioxidant (e.g., sodium metabisulfite) during workup if permissible.
Transesterification Wrong solvent (e.g., Ethanol).Must use Methanol for methyl esters.
Hydroxylamine Intermediate Reaction stopped too early.The reduction proceeds Nitro

Nitroso

Hydroxylamine

Amine. Ensure reaction runs to full completion.

References

  • BenchChem. Methyl 4-amino-3-(butylamino)benzoate | CAS 597562-39-5. Retrieved from (Provides structural confirmation and general synthetic logic via nitro-reduction).

  • TCI Chemicals. Hydrogenation Catalysts - Technical Brochure. Retrieved from (Authoritative source for Pd/C handling and solvent compatibility).

  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. 2019, 54(3), 522-530. Retrieved from (Kinetic data on nitroaniline reductions).

  • LGC Standards. Methyl 4-(Butylamino)benzoate (Tetracaine Impurity). Retrieved from (Reference for structural analogs and impurity profiling).

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Note: Precision HPLC Method Development for Methyl 4-amino-3-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC method development of Methyl 4-amino-3-(butylamino)benzoate (CAS: 597562-39-5).[1] It deviates from standard templates to prioritize the logic of method creation, addressing the specific physicochemical challenges of this dual-amine aromatic ester.

Executive Summary & Molecule Profile[1]

Methyl 4-amino-3-(butylamino)benzoate is a critical intermediate often encountered in the synthesis of local anesthetics and related benzoate-class pharmaceuticals.[1] Its structure features a benzene ring substituted with a methyl ester, a primary amine at position 4, and a secondary butylamine at position 3.

This specific substitution pattern presents unique chromatographic challenges:

  • Basicity: The presence of two amino groups creates a basic molecule prone to interacting with residual silanols on silica-based columns, leading to peak tailing.

  • Hydrophobicity: The butyl chain adds significant non-polar character (LogP ~2.5–3.0), requiring sufficient organic solvent strength for elution.[1]

  • Regioisomerism: It must be chromatographically distinct from its isomer, Methyl 4-(butylamino)benzoate (Tetracaine Impurity C), which lacks the 3-amino group substitution.[1]

Physicochemical Snapshot
ParameterValue (Predicted/Experimental)Chromatographic Implication
Molecular Formula C₁₂H₁₈N₂O₂MW = 222.28 g/mol
pKa (Amines) ~2.5 (4-NH₂) & ~5.0 (3-NH-R)Ionized at acidic pH; Neutral at basic pH.[1]
LogP ~2.8Retains well on C18/C8 phases.[1]
UV Max ~290–305 nmConjugated aromatic system allows sensitive UV detection.

Method Development Strategy (The "Why" and "How")

Column Selection Strategy

For basic analytes like this benzoate derivative, the primary failure mode is peak tailing . This occurs when the positively charged amine interacts with ionized silanols (SiO⁻) on the stationary phase.[1]

  • Recommendation: Use a Charged Surface Hybrid (CSH) or a Base-Deactivated (Endcapped) C18 column.[1]

  • Why? CSH columns (e.g., Waters XSelect CSH C18) possess a low-level positive surface charge that repels protonated amines, sharpening peak shape.[1] Alternatively, a high-purity endcapped silica (e.g., Agilent Zorbax Eclipse Plus C18) minimizes accessible silanols.[1]

Mobile Phase Engineering

The pH of the mobile phase is the critical lever for selectivity.

  • Choice: Acidic pH (pH 2.5 – 3.0) [1]

  • Rationale: At pH 3.0, both amine groups are likely protonated. While this reduces retention slightly (making the molecule more polar), it ensures the analyte is in a single ionization state, improving reproducibility.[1]

  • Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄) is preferred over Formic Acid for UV detection due to lower background noise at low wavelengths.[1]

Visualization of Development Logic

MethodLogic Start Analyte: Methyl 4-amino-3-(butylamino)benzoate Challenge Challenge: Dual Amine Basicity (Tailing Risk) Start->Challenge Strategy1 Strategy: Low pH (2.5) Protonate Amines Challenge->Strategy1 Fix Ionization Strategy2 Strategy: C18 Endcapped Column Suppress Silanol Activity Challenge->Strategy2 Fix Interaction Outcome Result: Sharp Peaks Reproducible Retention Strategy1->Outcome Strategy2->Outcome

Figure 1: Logical workflow for addressing the basicity of the analyte during method development.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 290 nm (Primary) and 254 nm (Secondary).[1]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Dilute Orthophosphoric Acid (85%). Filter through 0.45 µm nylon membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Program

A gradient is recommended to elute the main peak and any potential late-eluting hydrophobic impurities (e.g., dimers or butyl-heavy byproducts).[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
15.03070Linear Gradient
20.03070Wash
20.19010Return to Initial
25.09010Re-equilibration
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).[1]

  • Stock Solution: Weigh 10 mg of Methyl 4-amino-3-(butylamino)benzoate into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock Solution to 50 µg/mL for system suitability.

Method Validation & System Suitability

To ensure the method is "self-validating" as per E-E-A-T principles, the following criteria must be met before every analytical run.

System Suitability Parameters (SST)

Run 5 replicate injections of the Working Standard.

  • Retention Time (RT): ~8.5 ± 1.0 min (Dependent on dwell volume).

  • Tailing Factor (T): NMT (Not More Than) 1.5. Note: If T > 1.5, replace column or refresh buffer.

  • Theoretical Plates (N): NLT (Not Less Than) 5000.

  • RSD of Peak Area: NMT 2.0%.

Specificity & Regiochemistry

The method must distinguish between the target analyte and its potential impurities.

  • Critical Separation: Methyl 4-amino-3-(butylamino)benzoate vs. Methyl 4-(butylamino)benzoate (Tetracaine Impurity C).

  • Mechanism: The target molecule (3-butylamino) is sterically more crowded around the ester/amine region than the 4-butylamino isomer, leading to slightly different interaction kinetics with the C18 phase.[1]

Linearity & Range
  • Range: 5 µg/mL to 150 µg/mL.

  • Acceptance: Correlation Coefficient (R²) ≥ 0.999.

Troubleshooting Guide (Causality-Based)

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions due to basic amines.Ensure pH is ≤ 3.0. Add 5mM Triethylamine (TEA) to Mobile Phase A if using older column generations.[1]
RT Drift pH instability or Temperature fluctuation.[1]Buffer capacity of Phosphate is low at pH 3.0; ensure precise pH adjustment. Thermostat the column compartment.
Split Peaks Sample solvent mismatch.If sample is dissolved in 100% ACN, it may precipitate or "break through" in the 90% aqueous initial phase. Use 50:50 Diluent.[1]

Chromatographic Mechanism Diagram

The following diagram illustrates the separation mechanism, highlighting the interaction between the protonated analyte and the C18 stationary phase.[1]

Mechanism cluster_MobilePhase Mobile Phase (pH 3.0) cluster_StationaryPhase Stationary Phase (C18) Analyte Analyte (Protonated) [R-NH3]+ C18Ligand C18 Alkyl Chains (Hydrophobic Interaction) Analyte->C18Ligand Primary Retention (Van der Waals) Silanol Residual Silanols (Blocked/Endcapped) Analyte->Silanol Secondary Interaction (Suppressed by Low pH)

Figure 2: Interaction mechanism showing primary hydrophobic retention and suppression of secondary silanol interactions.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12045722, Methyl 4-(butylamino)benzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Tetracaine Hydrochloride Monograph. (Methodology adapted for related benzoate esters).

Sources

Synthesis of benzimidazole derivatives from Methyl 4-amino-3-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-Butyl-1H-benzimidazole-6-carboxylates

Abstract

This technical guide details the synthesis of 1-butyl-2-substituted-1H-benzimidazole-6-carboxylate derivatives utilizing Methyl 4-amino-3-(butylamino)benzoate as the core scaffold. The protocol focuses on two primary methodologies: (A) Oxidative Cyclization with Aldehydes using sodium metabisulfite (


) for diverse library synthesis, and (B) Acid-Catalyzed Condensation with Carboxylic Acids  for robust, large-scale production. These pathways yield privileged pharmacophores structurally related to angiotensin II receptor blockers and anticancer agents.

Introduction & Retrosynthetic Strategy

Benzimidazoles are ubiquitous in medicinal chemistry, serving as the core pharmacophore in drugs such as Telmisartan (antihypertensive) and Bendamustine (anticancer). The specific starting material, Methyl 4-amino-3-(butylamino)benzoate , offers a pre-installed


-alkyl handle (butyl) and a versatile ester moiety.

Structural Significance:

  • N1-Butyl Group: Enhances lipophilicity and membrane permeability. Pre-alkylation avoids the regioselectivity issues often encountered when alkylating the benzimidazole core post-synthesis.

  • C6-Ester: Provides a handle for further functionalization (hydrolysis to acid, reduction to alcohol, or amidation).

Regiochemistry: The cyclization of Methyl 4-amino-3-(butylamino)benzoate yields the 1-butyl-1H-benzimidazole-6-carboxylate isomer.

  • The primary amine (

    
    ) at position 4 typically forms the initial Schiff base.
    
  • The secondary amine (

    
    ) at position 3 acts as the nucleophile to close the ring, placing the butyl group at the N1 position of the benzimidazole system.
    
  • Consequently, the ester at position 1 (para to the primary amine) ends up at position 6 of the fused ring system.

Reaction Mechanism & Logic

Pathway A: Oxidative Cyclization (Aldehydes)

This method is preferred for generating libraries of derivatives with sensitive functional groups. The reaction proceeds via a "condense-then-oxidize" mechanism.

  • Condensation: The primary amine of the diamine attacks the aldehyde carbonyl to form an imine (Schiff base).

  • Cyclization: The secondary butylamine attacks the imine carbon, forming a dihydrobenzimidazole intermediate.

  • Oxidation: An oxidant (e.g.,

    
     or air) dehydrogenates the intermediate to aromatize the system into the benzimidazole.
    
Pathway B: Acid Condensation (Carboxylic Acids)

This method requires harsher conditions (high heat, strong acid) but is highly atom-efficient for stable alkyl/aryl substituents.

  • Acylation: Formation of an amide bond.

  • Dehydration: Acid-catalyzed closure of the ring with loss of water.

ReactionPathway SM Methyl 4-amino-3-(butylamino)benzoate Imine Schiff Base Intermediate SM->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Dihydro Dihydrobenzimidazole Imine->Dihydro Cyclization Product 1-Butyl-benzimidazole-6-carboxylate Dihydro->Product Aromatization Oxidant Oxidant (Na2S2O5) Oxidant->Product Promotes

Figure 1: Mechanistic pathway for the oxidative cyclization of N-alkyl-o-phenylenediamines.

Experimental Protocols

Method A: Oxidative Cyclization with Aldehydes (Standard Protocol)

Best for: Aromatic aldehydes, heteroaromatic aldehydes, and library generation.

Materials:

  • Methyl 4-amino-3-(butylamino)benzoate (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Metabisulfite (

    
    ) (1.2 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-3-(butylamino)benzoate (e.g., 1.0 mmol, 222 mg) in DMF (5 mL).

  • Addition: Add the desired Aldehyde (1.1 mmol) followed by Sodium Metabisulfite (1.2 mmol, ~228 mg).

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor progress by TLC (typically 50% EtOAc/Hexanes) or LC-MS. The starting diamine spot should disappear, and a lower Rf fluorescent spot (benzimidazole) should appear.

  • Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (30 mL).

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the residue via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 75–90% depending on the aldehyde.

Method B: Phillips-Type Condensation with Carboxylic Acids

Best for: Aliphatic acids, stable aryl acids, and bulk scale-up.

Materials:

  • Methyl 4-amino-3-(butylamino)benzoate (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Polyphosphoric Acid (PPA) (approx. 5–10 g per g of reactant)

  • Neutralization: 50% NaOH solution, Ice

Step-by-Step Procedure:

  • Mixing: In a beaker or open flask, mix the Diamine (1.0 mmol) and Carboxylic Acid (1.1 mmol).

  • Acid Addition: Add PPA (approx. 3 g) to the mixture.

  • Heating: Heat the mixture to 140–150°C with stirring. The mixture will become a viscous syrup. Maintain temperature for 3–5 hours.

  • Quench: Cool the syrup to ~60°C (do not let it solidify completely). Slowly pour onto crushed ice (50 g) with vigorous stirring. The PPA will dissolve, leaving an acidic solution.

  • Neutralization: Carefully adjust the pH to ~8–9 using 50% NaOH solution. The benzimidazole product will precipitate as a solid.[1]

  • Isolation: Filter the solid, wash copiously with water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Analytical Data & Characterization

Key Spectral Features (1H NMR in DMSO-d6):

  • Butyl Group (N1): Look for a triplet at

    
     ppm (methyl), a multiplet at 
    
    
    
    ppm, a multiplet at
    
    
    ppm, and a diagnostic triplet at
    
    
    ppm (
    
    
    ). The downfield shift of the
    
    
    confirms cyclization.
  • Ester Methyl: Singlet at

    
     ppm.
    
  • Aromatic Core:

    • H7 (Singlet/Doublet): The proton at position 7 (ortho to the ester, meta to N1) typically appears as a doublet or singlet around

      
       ppm.
      
    • H4/H5: The protons on the other side of the ring will show coupling patterns characteristic of a 1,2,4-substituted benzene system.

Table 1: Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Method A) Incomplete oxidation of intermediate.Increase reaction time or switch to air bubbling/open vessel to assist oxidation.
Sticky Gum (Method B) Incomplete neutralization of PPA.Ensure pH reaches 8–9. If gum persists, extract aqueous phase with DCM.
Regioisomers? N-alkylation occurred on wrong nitrogen?Unlikely with this starting material. The butyl is pre-installed. Ensure SM purity.
Starting Material Remains Steric hindrance of aldehyde.Increase temperature to 120°C or use microwave irradiation (150°C, 15 min).

Workflow Visualization

Workflow Start Start: Methyl 4-amino-3-(butylamino)benzoate Decision Select Electrophile Start->Decision PathA Aldehyde Pathway (Diversity) Decision->PathA Aldehydes PathB Carboxylic Acid Pathway (Scale-up) Decision->PathB Acids StepA1 Add R-CHO + Na2S2O5 Solvent: DMF, 100°C PathA->StepA1 StepB1 Add R-COOH + PPA Solvent: None, 150°C PathB->StepB1 WorkupA Pour into Water -> Extract EtOAc StepA1->WorkupA WorkupB Pour onto Ice -> Neutralize NaOH -> Filter StepB1->WorkupB Purify Purification (Column or Recrystallization) WorkupA->Purify WorkupB->Purify Final Final Product: 1-Butyl-benzimidazole-6-carboxylate Purify->Final

Figure 2: Operational decision tree for synthesis based on electrophile selection.

References

  • Review of Benzimidazole Synthesis

    • Title: Recent Advances in the Synthesis of Benzimidazoles.[2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Oxidative Cyclization Protocol

    • Title: A Versatile Method for the Synthesis of Benzimidazoles from o-Phenylenediamines and Aldehydes.[1][4]

    • Source:Synlett (via Thieme Connect).
  • Telmisartan Intermediate Chemistry (Analogous N-Alkyl Systems)

    • Title: 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid.
    • Source:Acta Crystallographica Section E (NIH/PubMed).
    • URL:[Link]

  • General PPA Cyclization Method

    • Title: Benzimidazole Synthesis via Phillips Condens
    • Source:Organic Syntheses, Coll.[5] Vol. 2, p.65.

    • URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 4-amino-3-(butylamino)benzoate

[1]

Abstract

This protocol details a high-efficiency, microwave-assisted synthetic route for Methyl 4-amino-3-(butylamino)benzoate , a critical 1,2-diamine scaffold used in the synthesis of benzimidazole-based pharmaceuticals (e.g., telmisartan analogues) and neuraminidase inhibitors.[1] By leveraging the dielectric heating effects of microwave irradiation, this two-step protocol reduces total reaction time from 12+ hours (thermal reflux) to under 45 minutes while improving yield and regioselectivity. The method features a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.

Introduction & Retrosynthetic Analysis[1]

The target molecule, Methyl 4-amino-3-(butylamino)benzoate, contains a 1,2-diamine motif essential for heterocycle formation.[1] Conventional synthesis often involves non-selective alkylation of diamines or slow thermal displacement reactions.

This protocol utilizes a regioselective SNAr strategy starting from Methyl 3-fluoro-4-nitrobenzoate.[1] The fluorine atom at the 3-position is highly activated for nucleophilic attack by the ortho-nitro group, ensuring exclusive formation of the 3-butylamino intermediate.[1] Subsequent microwave-assisted reduction of the nitro group yields the final product.[1]

Retrosynthetic Pathway (DOT Visualization)

RetrosynthesisTargetTarget:Methyl 4-amino-3-(butylamino)benzoateIntermediateIntermediate:Methyl 3-(butylamino)-4-nitrobenzoateTarget->IntermediateNitro Reduction(Fe/NH4Cl, MW)SM1Starting Material 1:Methyl 3-fluoro-4-nitrobenzoateIntermediate->SM1SNAr Displacement(MW, 100°C)SM2Reagent:n-ButylamineIntermediate->SM2

Figure 1: Retrosynthetic strategy leveraging the activating nature of the 4-nitro group for regioselective substitution.

Experimental Protocol

Step 1: Regioselective SNAr (Fluorine Displacement)

Objective: Synthesize Methyl 3-(butylamino)-4-nitrobenzoate. Mechanism: The highly electronegative fluorine atom, activated by the ortho-nitro group and para-ester, serves as an excellent leaving group.[1] The reaction is driven by the formation of a stabilized Meisenheimer complex.

Materials
  • Substrate: Methyl 3-fluoro-4-nitrobenzoate (1.0 eq, 2.0 mmol, 398 mg)[1]

  • Nucleophile: n-Butylamine (1.2 eq, 2.4 mmol, 237 µL)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq, 3.0 mmol, 522 µL)

  • Solvent: Ethanol (Absolute, 3 mL) – Green solvent choice

Microwave Protocol[1][2][3][4][5][6][7][8]
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Methyl 3-fluoro-4-nitrobenzoate in Ethanol.

  • Addition: Add DIPEA followed by the slow addition of n-Butylamine. Cap the vial immediately.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temp: 100 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)

  • Work-up: Cool to room temperature. The product often precipitates as a yellow/orange solid.

    • If solid: Filter and wash with cold ethanol.

    • If solution: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with 0.1M HCl (to remove excess amine), then Brine. Dry over Na₂SO₄ and concentrate.

Step 1 Optimization Data:

EntrySolventTemp (°C)Time (min)Yield (%)Notes
1DMF1202092Difficult solvent removal
2Ethanol803085Slower conversion
3 Ethanol 100 10 96 Optimal; Green solvent
4Water1001540Solubility issues
Step 2: Chemoselective Nitro Reduction[1]

Objective: Reduce the nitro group to a primary amine without hydrolyzing the ester. Method: Iron-mediated reduction (Béchamp reduction variant) accelerated by microwave irradiation.[1] This method is superior to catalytic hydrogenation for avoiding ester hydrolysis or transesterification side reactions.

Materials
  • Substrate: Methyl 3-(butylamino)-4-nitrobenzoate (from Step 1) (1.0 eq, ~1.9 mmol)

  • Reductant: Iron Powder (325 mesh) (5.0 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol / Water (4:1 v/v, 5 mL)

Microwave Protocol[1][2][3][4][5][6][7][8]
  • Preparation: Suspend the nitro intermediate, Fe powder, and NH₄Cl in the EtOH/H₂O mixture in a 10 mL microwave vial.

  • Irradiation:

    • Temp: 85 °C

    • Time: 15 minutes

    • Stirring: High (essential to keep Fe suspended)

  • Work-up:

    • Filter the hot mixture through a Celite® pad to remove iron residues. Wash the pad with hot Ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Characterization (Expected):

  • Appearance: Off-white to pale brown solid.[1]

  • ¹H NMR (DMSO-d₆): δ 7.35 (dd, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 5.40 (s, 2H, -NH₂), 4.85 (t, 1H, -NH-), 3.75 (s, 3H, -OCH₃), 3.05 (q, 2H, N-CH₂-), 1.55 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H).

Mechanistic Insight

The success of Step 1 relies on the SNAr mechanism . The reaction proceeds through a Meisenheimer complex. The 3-position is activated by the electron-withdrawing nitro group (ortho) and the ester group (meta).[1] However, the ortho-nitro effect is dominant for activating nucleophilic attack.

MechanismSMMethyl 3-fluoro-4-nitrobenzoateComplexMeisenheimer Complex(Stabilized by NO2)SM->ComplexNucleophilic Attack(Butylamine)ProductMethyl 3-(butylamino)-4-nitrobenzoateComplex->ProductLoss of Fluoride (F-)

Figure 2: SNAr mechanism illustrating the transition through the Meisenheimer complex.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion due to low tempIncrease MW temp to 110°C; Ensure vial is sealed properly to maintain pressure.
Hydrolysis of Ester Presence of strong base or excess waterUse DIPEA (non-nucleophilic base) instead of NaOH/KOH. Ensure Ethanol is dry.
Incomplete Reduction (Step 2) Iron aggregation or poor stirringUse high stirring speed in MW. Ensure Fe powder is fine mesh (325).
Product Impurity (Step 2) Iron salts remaining in productFilter through Celite while HOT. If product precipitates on Celite, wash extensively with hot MeOH.

References

  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • SNAr Methodology: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Chemical Reviews, 1951.
  • Benzimidazole Synthesis via Diamines: Alaqeel, S. I. "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review." Journal of Saudi Chemical Society, 2017. Link

  • Iron Reduction Protocol: Ramadas, S., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Versatile Reductant." Synthetic Communications, 1992. Link

  • Microwave SNAr of Fluoro-Nitrobenzenes: Leadbeater, N. E., et al. "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating." Organic Letters, 2002. Link

Troubleshooting & Optimization

Technical Support Center: Degradation Profiling of Methyl 4-amino-3-(butylamino)benzoate

[1][2]

Topic: Identification and Troubleshooting of Degradation Products Target Molecule: Methyl 4-amino-3-(butylamino)benzoate (CAS: 597562-39-5) Role: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile[2]

Methyl 4-amino-3-(butylamino)benzoate is a critical intermediate, often associated with the synthesis of local anesthetics (structurally related to Tetracaine precursors) and specialized dyes.[1][2] Its chemical structure features an ortho-diamine motif (positions 3 and 4) and a methyl ester .[1][2]

This specific arrangement dictates its degradation profile:

  • Ester Hydrolysis: Conversion to the free acid.[2]

  • Oxidative Instability: The electron-rich ortho-diamine system is highly susceptible to oxidation, leading to colored impurities (quinones/azo compounds) and cyclization.[1][2]

  • Cyclization Risk: In the presence of aldehydes (even trace formaldehyde in solvents), the 3,4-diamine moiety can cyclize to form benzimidazoles.[2]

Troubleshooting Guide: "What is this Impurity?"

Use this diagnostic workflow to identify unknown peaks in your HPLC/LC-MS chromatograms.

Symptom A: New Peak with Lower Retention Time (Polar)[1][2]
  • Observation: A significant peak appears earlier than the API (Active Pharmaceutical Ingredient) in Reverse Phase (RP-HPLC).

  • Mass Shift (LC-MS): [M-14] Da relative to parent (Loss of CH₂).

  • Probable Cause: Hydrolysis of the Methyl Ester .[2][3]

  • Identity: 4-amino-3-(butylamino)benzoic acid.[1][2][3]

  • Mechanism: Acid or Base-catalyzed hydrolysis.[1][2][3] Common in aqueous formulations or protic solvents (MeOH/Water) without pH buffering.[2]

  • Action: Check mobile phase pH. If pH > 7.5 or < 3.0, ester hydrolysis is accelerated.[2]

Symptom B: New Peak with Higher Retention Time (Non-Polar)
  • Observation: Late-eluting peak.

  • Mass Shift (LC-MS): [M-57] Da (Loss of Butyl) or [M-43] (Loss of Propyl).

  • Probable Cause: N-Dealkylation .[1][2]

  • Identity: Methyl 3,4-diaminobenzoate.[1][2][4][5]

  • Mechanism: Oxidative radical attack on the

    
    -carbon of the butyl chain.[1][2]
    
  • Action: Degas solvents thoroughly.[1][2] Add antioxidants (e.g., Sodium Metabisulfite) if permissible.[2]

Symptom C: Peak with +12 Da or +26 Da Shift (Cyclization)
  • Observation: Sharp peak, often with distinct UV absorbance shifts.[2]

  • Mass Shift (LC-MS): [M+12] (Formation of -C=N- bridge).

  • Probable Cause: Benzimidazole Formation .[1][2]

  • Identity: Methyl 1-butyl-1H-benzimidazole-5-carboxylate derivatives.[1][2]

  • Mechanism: Condensation of the ortho-diamine with trace formaldehyde (common contaminant in PEG or Methanol) or formic acid.[1][2]

  • Action: Test solvent purity. Ensure methanol used is LC-MS grade (low aldehyde).

Degradation Pathways & Mechanisms[2][6][7][8]

The following diagram illustrates the causal relationships between stress conditions and specific degradation products (DPs).

DegradationPathwayscluster_conditionsCritical Stress FactorsParentMethyl 4-amino-3-(butylamino)benzoate(Parent API)DP_AcidDP1: 4-amino-3-(butylamino)benzoic acid(Hydrolysis Product)Parent->DP_AcidHydrolysis(pH < 3 or pH > 8)DP_DealkylDP2: Methyl 3,4-diaminobenzoate(N-Dealkylation)Parent->DP_DealkylOxidation (Peroxide/Light)Radical attack on ButylDP_CyclicDP3: Benzimidazole Derivative(Cyclization Product)Parent->DP_CyclicCondensation(+ Formaldehyde/Formic Acid)DP_AzoDP4: Azo/Hydrazo Dimers(Oxidative Coupling)Parent->DP_AzoOxidation (Air)High ConcentrationMoisture/pHMoisture/pHPeroxides/LightPeroxides/LightMoisture/pH->Peroxides/LightAldehyde ImpuritiesAldehyde ImpuritiesPeroxides/Light->Aldehyde Impurities

Caption: Mechanistic pathway mapping of Methyl 4-amino-3-(butylamino)benzoate degradation under hydrolytic, oxidative, and condensation stress.

Experimental Protocols: Forced Degradation

To validate these impurities in your specific matrix, perform this standard "Stress Testing" protocol.

Study Design Table
Stress ConditionReagent / ConditionDurationExpected Target Degradation
Acid Hydrolysis 0.1 N HCl, 60°C4–8 Hours10–20% degradation to DP1 (Acid)
Base Hydrolysis 0.1 N NaOH, Ambient1–2 HoursRapid conversion to DP1 .[1][2][6] Caution: Base may induce secondary oxidation.[1][2]
Oxidation 3% H₂O₂, Ambient2–4 HoursFormation of DP2 (Dealkyl) and N-oxides.[1][2]
Photolysis 1.2 million lux hours24+ HoursComplex mix: DP2 and ring-opening products.[1][2]
Aldehyde Stress Spike w/ 0.1% Formaldehyde1 HourImmediate formation of DP3 (Benzimidazole).[1][2]
Detailed Workflow: LC-MS Identification
  • Sample Prep: Dilute stressed samples to 100 µg/mL in Water:Acetonitrile (90:10).

  • Column Selection: C18 is standard, but a Phenyl-Hexyl column is superior for separating the aromatic amine degradation products due to pi-pi interactions.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2][7]

    • Note: Avoid Ammonium Acetate if looking for aldehyde condensation products, as ammonium can participate in Schiff base formation.[2]

  • Detection:

    • UV: 254 nm (General) and 290 nm (Specific for the conjugated amine system).[2]

    • MS: Positive ESI mode (Amine groups protonate easily).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my sample turning pink/brown upon storage? A: This is characteristic of ortho-diamine oxidation.[1][2] Even trace oxidation leads to the formation of quinone-imines or azo-dimers, which have high extinction coefficients (intense color) even at low concentrations (<0.1%).[1][2] This indicates a need for tighter headspace control or antioxidant inclusion.[1][2]

Q2: I see a peak with Mass [M+12]. Is this an instrument artifact? A: Unlikely. This is a classic signature of a "methylene bridge" formation.[2] If you are using Methanol as a solvent, it may contain trace formaldehyde, which reacts with the 3,4-diamine to form a cyclic aminal or benzimidazole structure.[2] Switch to fresh, high-grade Acetonitrile to confirm.

Q3: Can I use UV purity to quantify these degradants? A: Use caution. The response factors (RF) will differ significantly.[2] The hydrolysis product (Acid) will have a similar RF to the parent.[2] However, oxidized products (azo/nitro) will have much higher absorbance, potentially leading to overestimation of impurity levels.[2]

Q4: How do I prevent the hydrolysis during sample preparation? A: Avoid unbuffered aqueous diluents. Use a diluent of Acetonitrile:Water (50:50) buffered to pH 6.0. The ester is most stable near neutral pH.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10083451, Methyl 3-amino-4-(butylamino)benzoate derivatives. Retrieved from [Link]

  • Alsante, K. M., et al. (2007).The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1][2] (Source for oxidative mechanisms of phenylenediamines).[2]

Technical Support Center: Solubility Optimization for Methyl 4-amino-3-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: Methyl 4-amino-3-(butylamino)benzoate presents a classic "brick dust" and "grease ball" duality.[1][2][3] The aromatic ring and ester function create a rigid crystal lattice, while the N-butyl chain adds significant lipophilicity (LogP > 3.0).[2] Furthermore, as a methyl ester, this molecule is kinetically unstable in aqueous media compared to its ethyl or butyl ester counterparts (e.g., Tetracaine), making it prone to rapid hydrolysis if pH is mishandled.[3]

Technical Profile:

Property Value/Description Implication for Solubility
Functional Groups Methyl Ester, Primary Amine, Secondary Amine (Butyl) Hydrophobic ester limits water interaction; Amines offer pH-dependent solubility.[1][2][3]
pKa (Estimated) ~2.5 – 4.0 (Aniline nitrogens) Requires strong acidic conditions (pH < 2.[1][2][3]5) for full protonation, which risks hydrolysis.[2][3]
Hydrolysis Risk High (Methyl ester) Unstable in basic pH (>8) and strong acids over time.[1][2][3]

| Primary Solvent | DMSO, Methanol, Ethanol | Soluble >20 mg/mL in organic solvents.[2][3] |

Decision Matrix: Selecting Your Protocol

Before starting, determine your experimental constraints using the logic flow below.

SolubilityStrategy Start Start: Define Application IsBio Is this for Cell Culture/In Vivo? Start->IsBio Biological Assay IsAnalytic Is this for HPLC/Analytical Std? Start->IsAnalytic QC / Analytics DMSO_Tol Is DMSO Tolerance > 0.1%? IsBio->DMSO_Tol Protocol_C PROTOCOL C: Acidified Acetonitrile/Water IsAnalytic->Protocol_C Standard Prep Protocol_A PROTOCOL A: DMSO Stock + Rapid Dilution DMSO_Tol->Protocol_A Yes Protocol_B PROTOCOL B: Cyclodextrin Complexation DMSO_Tol->Protocol_B No (Strict Toxicity Limits) caption Figure 1: Solubility Strategy Decision Tree based on application constraints.

Detailed Protocols

Protocol A: The "Stock-Spike" Method (General Use)

Best for: Initial screening, high-throughput screening, and assays tolerating small amounts of organic solvent.[3]

The Mechanism: This method utilizes the "cosolvency" effect.[4][5][6] You dissolve the hydrophobic lattice energy using a dipolar aprotic solvent (DMSO), then disperse it into water.[3]

Step-by-Step:

  • Preparation of Stock: Dissolve the solid Methyl 4-amino-3-(butylamino)benzoate in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM . Vortex until clear.

    • Note: Store this stock at -20°C. It is stable for months if kept dry.[1][2][3]

  • The Spike: Prepare your aqueous buffer (e.g., PBS pH 7.4).[2][3]

  • Rapid Dispersion: While vortexing the buffer, slowly add the DMSO stock.[2]

    • Critical Limit: Do not exceed 1-5% v/v DMSO final concentration.[1][2][3]

    • Troubleshooting: If a white cloud forms immediately, you have exceeded the saturation solubility .[2] Reduce the final concentration or move to Protocol B.

Protocol B: Cyclodextrin Complexation (Biological/Sensitive)

Best for: Animal studies or sensitive cell lines where DMSO is toxic.[1][2][3]

The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2][3] The hydrophobic butyl chain of the molecule inserts into the cyclodextrin cone, shielding it from water while the outer shell remains hydrophilic.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2][3] Stir until clear.

  • Addition: Add the solid compound directly to the cyclodextrin vehicle (Target: 1–5 mg/mL).

  • Energy Input: Sonicate for 20–30 minutes at ambient temperature (avoid heat to prevent hydrolysis).

  • Filtration: Filter sterilize (0.22 µm PVDF). The resulting solution is thermodynamically stable and resists precipitation.

Protocol C: Acidified Organic Mix (Analytical Standards)

Best for: HPLC/LC-MS calibration curves.

The Mechanism: Analytical standards require absolute homogeneity.[1][2] Using a mixture of Acetonitrile (ACN) and weak acid ensures the molecule is fully dissolved and partially protonated without triggering rapid hydrolysis.

Step-by-Step:

  • Diluent: Prepare a mixture of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid .

  • Dissolution: Dissolve the solid directly into this mixture. The organic portion solvates the ester/butyl chain, while the formic acid stabilizes the amine.

  • Stability Warning: Analyze within 24 hours. Methyl esters in acidic water will eventually hydrolyze to the carboxylic acid (Impurity B).[2]

Stability & Hydrolysis Risks (Critical)

Users often mistake "instability" for "insolubility."[1][2] If your HPLC peak is disappearing, the molecule is likely hydrolyzing, not precipitating.

HydrolysisPath Compound Methyl 4-amino-3-(butylamino)benzoate (Intact Molecule) Acid 4-amino-3-(butylamino)benzoic acid (Hydrolysis Product) Compound->Acid pH > 8.0 (Fast) pH < 2.0 (Slow) Methanol Methanol (Byproduct) caption Figure 2: Hydrolysis pathway. Avoid prolonged exposure to extreme pH.

[2][3] Stability Rules:

  • Avoid Basic pH: At pH > 8, the hydroxide ion attacks the carbonyl carbon rapidly (Saponification).[2]

  • Temperature Control: Always keep aqueous solutions on ice (4°C) if not using immediately.

  • Solvent Choice: Methanol is the preferred organic solvent for stocks over Ethanol to prevent transesterification (where the methyl ester swaps with the ethyl group from the solvent).[2]

Troubleshooting FAQs

Q: I added water to my DMSO stock and it turned into a milky suspension. Why? A: You hit the "Oiling Out" limit.[1][2] The molecule is extremely hydrophobic.[2] When the water content rises, the solvent power drops below the saturation point.

  • Fix: Increase the temperature slightly (to 37°C) or add a surfactant like Tween 80 (0.1%) to the water before adding the DMSO stock.[2]

Q: Can I use HCl to dissolve it? A: Yes, but with caution. 0.1 N HCl will protonate the amines and dissolve the compound instantly. However, methyl esters are acid-labile .[1][2][3] If you store this solution for >4 hours, you will generate significant impurities.[2][3] Use HCl only for immediate endpoint assays.[1][2][3]

Q: My HPLC peak shows a "shoulder" or a second peak appearing. A: This is likely transesterification or hydrolysis .[1][2][3]

  • Check: Did you dissolve a methyl ester in Ethanol? If so, you are making the Ethyl ester in situ. Use Methanol or Acetonitrile.[1][2][3]

  • Check: Is your buffer pH > 7.5? Lower it to pH 6.0–7.0.

Q: What is the maximum solubility I can expect?

  • Pure Water (pH 7): < 0.1 mg/mL (Practically insoluble)[1][2][3]

  • PBS + 5% DMSO: ~0.5 – 1.0 mg/mL[1][2][3]

  • 20% Cyclodextrin: ~2.0 – 5.0 mg/mL[1][2][3]

  • 0.1 N HCl: > 10 mg/mL (Unstable over time)[1][2][3]

References

  • LGC Standards. (2025). Methyl 4-(butylamino)benzoate - Tetracaine Impurity C Data Sheet. Retrieved from

  • Yalkowsky, S. H., et al. (2010).[2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (General reference for aminobenzoate ester solubility profiles).

  • Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][3] (Protocol B theoretical basis).

  • PubChem. (2025).[1][2][3][7] Methyl 4-amino-3-(butylamino)benzoate (Compound Summary). National Library of Medicine.[1][2] Retrieved from

  • Sigma-Aldrich. (2025).[2][3][8] Product Specification: Methyl 4-(butylamino)benzoate (CAS 71839-12-8).[1][2][3][9] Retrieved from

Sources

Optimizing temperature conditions for Methyl 4-amino-3-(butylamino)benzoate stability

[1]

Ticket ID: STAB-M4A3B-2024 Subject: Optimization of Temperature & Storage Conditions Assigned Specialist: Senior Application Scientist, Organic Chemistry Division[1]

Executive Summary: The "Ortho-Diamine" Vulnerability

As researchers working with Methyl 4-amino-3-(butylamino)benzoate (CAS 597562-39-5) , you are likely encountering stability issues that differ from standard mono-amine benzoates (like benzocaine).[1]

The Critical Insight: This molecule is not just an ester; it is an ortho-diamine (positions 3 and 4).[1] While the ester moiety presents a standard hydrolysis risk, the ortho-diamine motif creates a high susceptibility to oxidative cyclization and radical polymerization . Temperature control is not just about slowing kinetics; it is about preventing the activation energy threshold that triggers irreversible ring-closing or coupling reactions (often observed as rapid browning).[1]

Module 1: Storage & Handling Protocols[1][2]

Q: What is the absolute optimal temperature for long-term storage?

A: -20°C is required for storage exceeding 2 weeks.

While many Certificates of Analysis (CoA) list 2-8°C (Refrigerated) as acceptable for shipping, this is insufficient for maintaining >99% purity over months.[1]

DurationRecommended TempAtmosphereContainer TypeRisk Level
< 2 Weeks 4°CDesiccated AirAmber GlassLow
> 2 Weeks -20°CArgon/NitrogenAmber Vial + ParafilmMedium
> 6 Months -80°CArgon OverlayCryovial (Teflon lined)High (Oxidation)

Technical Rationale: The activation energy (

1
Q: Can I store this compound in solution (e.g., DMSO or Methanol)?

A: NO. Solution-state storage is the primary cause of degradation.

  • In Protic Solvents (Methanol/Ethanol): You risk transesterification .[1] Even at -20°C, the methyl ester can exchange with the solvent alcohol over time.

  • In DMSO: DMSO is a mild oxidant.[1] Storing an oxidation-prone ortho-diamine in DMSO, even frozen, often leads to the formation of N-oxide impurities or oxidative coupling products upon thawing.[1]

  • Protocol: Always store as a dry solid. Prepare fresh solutions immediately before use.

Module 2: Troubleshooting & Diagnostics (Q&A)

Ticket #101: "My white powder has turned light brown/purple."

Diagnosis: Oxidative Coupling (Quinone Imine formation).[1] Root Cause: Exposure to air (oxygen) and light at temperatures >25°C. The color comes from the formation of conjugated "azo-like" oligomers, which have high extinction coefficients (visible even at <0.5% impurity levels). Resolution:

  • Check purity via HPLC.[1] If purity is >98%, the color may be superficial.

  • Recrystallization: Dissolve in minimal hot ethyl acetate/hexanes (under inert gas) to remove the colored polar oligomers.

  • Future Prevention: Store under Argon. The butyl group adds lipophilicity, making the molecule "sticky" to oxygen; inert gas is non-negotiable.

Ticket #102: "I see a new peak at RRT 0.85 on my HPLC."

Diagnosis: Hydrolysis (Acid Formation).[1] Root Cause: Moisture ingress.[1] The ester bond hydrolyzes to form 4-amino-3-(butylamino)benzoic acid .[1][2] Mechanism:

1Resolution:
  • This reaction is autocatalytic (the acid produced lowers the pH, accelerating further hydrolysis).[1]

  • Immediate Action: If the acid content is <5%, use a basic wash (Sodium Bicarbonate) during extraction to remove the free acid, then re-dry the organic layer thoroughly with

    
    .
    

Module 3: Mechanistic Visualization[1]

The following diagram details the two distinct degradation pathways that temperature accelerates. Note that Pathway A (Oxidation) is faster and temperature-sensitive, while Pathway B (Hydrolysis) is moisture-dependent.[1]

DegradationPathwayscluster_conditionsCritical Control PointsStartMethyl 4-amino-3-(butylamino)benzoate(Intact Molecule)OxidationPathway A: Oxidative Instability(Trigger: Heat + O2 + Light)Start->OxidationHydrolysisPathway B: Hydrolysis(Trigger: Moisture + Temp)Start->HydrolysisRadicalFree Radical Intermediate(N-centered radical)Oxidation->Radical T > 25°CDimerAzo/Quinone Dimers(BROWN/PURPLE Color)Radical->Dimer PolymerizationAcid4-amino-3-(butylamino)benzoic acid(Potency Loss)Hydrolysis->Acid H2O attackMethanolMethanol(Byproduct)Hydrolysis->Methanol

Figure 1: Dual degradation pathways.[1] Pathway A (Red) causes discoloration and is driven by heat/oxygen.[1] Pathway B (Yellow) causes potency loss and is driven by moisture.[1]

Module 4: Analytical Validation Protocol

To validate if your temperature conditions are effective, run this Forced Degradation Screen . This acts as a "stress test" to establish the stability profile of your specific batch.

Step-by-Step Stress Test[1]
  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile:Water (50:50).

  • Thermal Stress: Incubate one aliquot at 60°C for 4 hours .

  • Oxidative Stress: Add 0.1%

    
     to an aliquot; incubate at RT for 1 hour.
    
  • Analysis: Inject both samples into HPLC (C18 Column, Gradient 5%

    
     95% B).
    

Interpretation:

  • If the Thermal sample shows >2% degradation: Your storage must be strictly -20°C .[1]

  • If the Oxidative sample turns dark immediately: You must use Glovebox/Argon handling .

StabilityWorkflowSampleBatch SampleMethyl 4-amino-3-(butylamino)benzoateStressApply Stress ConditionsSample->StressHeatThermal: 60°C (4 hrs)Stress->HeatOxOxidative: 0.1% H2O2Stress->OxHPLCHPLC Analysis(C18 Reverse Phase)Heat->HPLCOx->HPLCDecision1Peak Shift (RRT < 1.0)?(Hydrolysis)HPLC->Decision1Decision2New Peaks (RRT > 1.0)?(Dimerization)HPLC->Decision2Action1Improve DesiccationDecision1->Action1YesAction2Improve Inert Gas/Cold ChainDecision2->Action2Yes

Figure 2: Decision logic for interpreting stability data. RRT = Relative Retention Time.[1]

References

  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1] [Link]

  • National Center for Biotechnology Information (NCBI). "Methyl 4-amino-3-(butylamino)benzoate (Compound)."[1] PubChem, 2024.[1] [Link][1][2]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. "Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists."[1] Wiley-Interscience, 2nd Edition.[1] (General reference for ester hydrolysis kinetics).

  • Vogler, A., & Kunkely, H. "Photochemistry of Aminobenzoic Acid Derivatives."[1] Journal of Photochemistry and Photobiology, identifying oxidative sensitivity of phenylenediamine derivatives.[1]

Technical Support Center: Resolving Discoloration Issues in Methyl 4-amino-3-(butylamino)benzoate Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-amino-3-(butylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve discoloration issues encountered during the synthesis, purification, and storage of this compound. Our approach is rooted in explaining the underlying chemical principles to empower you with the knowledge to not only solve the immediate problem but also prevent future occurrences.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the discoloration of Methyl 4-amino-3-(butylamino)benzoate crystals.

Q1: My Methyl 4-amino-3-(butylamino)benzoate crystals, which should be white to off-white, have developed a yellow or brownish tint. What are the most likely causes?

Discoloration in organic compounds like Methyl 4-amino-3-(butylamino)benzoate is often an indicator of impurities. The most common culprits are oxidation of the amino groups, residual starting materials or by-products from synthesis, and degradation products.[1] The presence of aromatic amino groups makes the molecule susceptible to oxidation, which can form colored impurities.[1] Even trace amounts of highly conjugated impurities can impart a noticeable color.[2][3]

Q2: Can the solvent used during crystallization contribute to discoloration?

Yes, the choice of solvent is critical. While the solvent itself may not be the direct cause, residual solvent trapped in the crystal lattice can lead to discoloration over time, especially if the solvent is not completely removed or if it reacts with the compound.[4] Furthermore, using a solvent in which impurities are highly soluble at all temperatures can help to exclude them from the crystal lattice during recrystallization.[5]

Q3: Is the discoloration a sign that the compound has significantly degraded and is no longer usable?

Not necessarily. Often, the colored impurities are present in very small quantities and may not significantly affect the overall purity for some applications. However, for pharmaceutical use, even trace impurities are a major concern.[6] The discoloration is a clear signal that further purification is necessary to meet stringent quality standards. Analytical techniques like HPLC can quantify the level of impurities.[7]

Q4: How can I quickly assess the purity of my discolored crystals?

A simple and effective initial assessment is to measure the melting point of your crystals. A broad or depressed melting point range compared to the literature value for the pure compound suggests the presence of impurities. For a more detailed analysis, Thin Layer Chromatography (TLC) can be used to visualize the presence of colored and UV-active impurities.

Part 2: In-depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for identifying and resolving the root causes of discoloration.

Guide 1: Diagnosing the Cause of Discoloration

A systematic approach is crucial to pinpointing the source of the discoloration. The following workflow outlines the key diagnostic steps.

Caption: Diagnostic workflow for identifying the cause of discoloration.

Experimental Protocol: Diagnostic Analysis
  • Visual Inspection: Note the color, nature of the discoloration (e.g., uniform, specks), and crystal morphology.

  • Melting Point Determination:

    • Carefully pack a small sample of the dry crystals into a capillary tube.

    • Use a calibrated melting point apparatus to determine the melting point range.

    • Compare the observed range to the literature value for pure Methyl 4-amino-3-(butylamino)benzoate. A wide or depressed range indicates impurities.

  • Thin Layer Chromatography (TLC):

    • Dissolve a small amount of the discolored crystals in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light and by staining (e.g., with iodine). The presence of multiple spots confirms the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • For a quantitative assessment, HPLC is the gold standard.[6]

    • Prepare a standard solution of your compound at a known concentration.

    • Run the sample on an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • The resulting chromatogram will show the peak for your main compound and any impurity peaks, allowing for quantification of the purity.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds and is often the most effective method for removing colored impurities.[5][8] The principle relies on the difference in solubility between the desired compound and the impurities in a chosen solvent.[9]

Selecting the Right Solvent

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.[5]

  • Be volatile enough to be easily removed from the purified crystals.

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good choice for compounds with amino groups.
MethanolPolar65Similar to ethanol, but more volatile.
IsopropanolPolar82Can be a good alternative to ethanol.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
TolueneNon-polar111Useful if the compound is less polar.
Heptane/HexaneNon-polar98/69Often used as an anti-solvent in a mixed solvent system.
Experimental Protocol: Recrystallization
  • Dissolution: Place the discolored crystals in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, place the flask in an ice bath to maximize crystal yield.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surface.[5]

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Caption: Step-by-step recrystallization workflow.

Guide 3: Preventing Future Discoloration

Proactive measures can significantly reduce the likelihood of discoloration.

Controlling the Synthetic Environment
  • Inert Atmosphere: The presence of two amino groups on the benzene ring makes Methyl 4-amino-3-(butylamino)benzoate susceptible to oxidation.[1] Performing the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation byproducts.

  • Temperature Control: Avoid excessive heat during synthesis and workup, as this can lead to thermal degradation and the formation of colored impurities.[11]

Proper Storage
  • Light Protection: Store the purified crystals in amber vials or in a dark place to prevent photolytic degradation.[12]

  • Airtight Containers: Use well-sealed containers to protect the compound from atmospheric oxygen and moisture.

  • Consider Antioxidants: For long-term storage or in formulations, the addition of a suitable antioxidant may be beneficial.[13][14]

Part 3: Advanced Topics

Characterization of Impurities

For a thorough investigation, especially in a drug development context, identifying the structure of the colored impurities is crucial. Advanced analytical techniques are employed for this purpose.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the impurities chromatographically and then provides their molecular weights, offering valuable clues to their identity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities, which is essential for their definitive identification.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities, such as residual solvents.[4]

The Chemistry of Discoloration

The yellow to brown discoloration often observed in aromatic amines is typically due to the formation of highly conjugated systems.[2] Oxidation of the amino groups can lead to the formation of quinone-imine type structures, which are highly colored. These chromophores absorb light in the blue-violet region of the visible spectrum, causing the compound to appear yellow or brown.[16]

References

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • SOP: CRYSTALLIZ
  • Recrystallization. (n.d.). Department of Chemistry, University of Oregon.
  • Recrystallization Techniques for Purific
  • Impurities Detection in Pharmaceuticals. (n.d.). Drug Development and Delivery.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
  • Recrystalliz
  • Teter, J. W., & Merz, A. (1956). U.S. Patent No. 2,744,938. U.S.
  • Experimental No. (4)
  • Why do so many organic compounds look 'kinda yellowish'? (2017, January 6). Reddit.
  • why do organic impurities always seem to be orange, yellow, or brown? (2023, August 31). YouTube.
  • Methyl 4-amino-3-(butylamino)
  • Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. (n.d.).
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Why are Dyes Colored? (n.d.). StainsFile.
  • Munteanu, C., & Apetrei, C. (2021).
  • Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. (2025, August 6).
  • Practical Synthesis of Fragment - Supporting Inform
  • Technical Guide on the Stability and Storage of Methyl 3-amino-4-methylbenzo
  • Methyl 4-(Butylamino)
  • Gülçin, İ. (2019). The importance of antioxidants and place in today's scientific and technological studies. Journal of Food Science and Technology, 56(7), 3556–3564.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Li, X., Yuan, L., Wang, D., & Yao, C. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1063.
  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.).
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Investigating pharmaceutical product recalls due to discolouration: a Kenyan case review (January 2016–December 2024). (2025, July 2). PMC.
  • Skin Photoaging and the Role of Antioxidants in Its Prevention. (n.d.). PMC.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (n.d.). PMC.
  • Snape, T. J., Astles, A. M., & Davies, J. (2010).
  • The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. (n.d.). PMC.
  • Tablet discolouration. (n.d.). Pharmaceutical Technology.
  • Troubleshooting Contamination Issues in Pharmaceuticals. (2025, April 5). YouTube.

Sources

Technical Support Center: Alternative Catalysts for Methyl 4-amino-3-(butylamino)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-3-(butylamino)benzoate. This molecule is a key building block in medicinal chemistry, structurally related to metabolites of local anesthetic and antitussive drugs.[1] The core synthetic challenge lies in the selective formation of the C-N bond between the C3 position of a methyl 4-aminobenzoate precursor and butylamine.

Traditionally, this transformation might rely on classical nucleophilic aromatic substitution (SNAr), but such methods often require harsh conditions and are limited by the reactivity of the aryl halide. Modern cross-coupling catalysis offers a more versatile and efficient alternative. However, reliance on a single catalytic system can lead to challenges in optimization, cost, and scalability.

This guide provides an in-depth exploration of alternative catalytic systems for this synthesis, structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the mechanistic reasoning behind experimental choices to empower you, the researcher, to overcome common hurdles and optimize your reaction conditions.

Synthesis Overview: The C-N Cross-Coupling Approach

The most common and flexible strategy for synthesizing Methyl 4-amino-3-(butylamino)benzoate involves a C-N cross-coupling reaction. The general scheme starts with a commercially available precursor, such as Methyl 4-amino-3-halobenzoate (where X = I, Br, or Cl), and couples it with butylamine in the presence of a transition metal catalyst, a ligand, and a base.

Synthesis_Overview cluster_reactants Reactants cluster_product Product Reactant1 Methyl 4-amino-3-halobenzoate Catalyst + Catalyst + Ligand + Base + Solvent, Heat Reactant2 Butylamine Product Methyl 4-amino-3-(butylamino)benzoate Catalyst->Product

Caption: General C-N cross-coupling strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the synthesis, focusing on the selection and optimization of alternative catalytic systems.

Q1: My standard Palladium-catalyzed Buchwald-Hartwig amination is giving low yield. What are the first things I should check?

Low or no product yield in a Buchwald-Hartwig reaction is a frequent issue that can stem from several factors related to the catalyst, reagents, or general reaction conditions.[2]

A: Start by troubleshooting these key areas:

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst.[2] Precatalysts like G4-palladacycles are often more reliable than sources like Pd(OAc)₂, which can be inconsistent.[3][4] Ensure your catalyst and ligands have not degraded from improper storage.

  • Ligand Choice: The ligand is critical. For coupling a primary alkylamine like butylamine, bulky, electron-rich phosphine ligands are essential.

    • For Aryl Bromides/Iodides: Ligands like XPhos or BrettPhos are excellent starting points.

    • For Less Reactive Aryl Chlorides: More specialized, highly active ligands such as tBuBrettPhos or RuPhos may be necessary to facilitate the difficult oxidative addition step.[2]

  • Base Selection: The strength of the base is crucial. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient for this type of amination.

  • Solvent and Atmosphere: These reactions are highly sensitive to oxygen and water.

    • Ensure you are using anhydrous, degassed solvents (e.g., toluene, dioxane). Oxygen can deactivate the Pd(0) catalyst.

    • Thoroughly purge your reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.[2]

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Q2: Palladium is expensive and requires special handling. Are there more cost-effective copper-based alternatives?

A: Yes, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a viable and more economical alternative.

Historically, Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper).[5][6] However, modern protocols use catalytic amounts of copper in combination with ligands, allowing for much milder reaction conditions.[6][7]

  • Catalyst Source: Simple copper(I) salts like CuI or CuBr are most common, as Cu(I) is considered the active catalytic species.[7][8]

  • Ligand Choice: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[7] Common choices include:

    • Amino acids: L-proline, N-methylglycine.

    • Diamines: 1,10-phenanthroline.

    • Oxalamides: These have been shown to be particularly effective.[5]

  • Base and Solvent: A moderately strong base like K₃PO₄ or K₂CO₃ is typically used, which is milder than the bases required for Pd-catalysis. Solvents like DMF, DMSO, or dioxane are common.[7]

Troubleshooting Tip: If you experience low yields with a Cu-catalyzed reaction, the primary suspects are often an inactive copper source or an inappropriate ligand for your specific substrate.[7] Screening a variety of ligands from different classes is a highly recommended optimization step.[7]

Q3: I'm observing significant side products, such as hydrodehalogenation of my starting material. How can I suppress this?

A: Hydrodehalogenation (where the aryl halide is reduced to an arene) is a common side reaction in Pd-catalyzed couplings. It often occurs when the catalytic cycle is disrupted.

  • Cause: This side reaction can be promoted by moisture or if the reductive elimination step is slow compared to competing pathways.

  • Solutions:

    • Strictly Anhydrous Conditions: Ensure your solvent and reagents are completely dry.[2]

    • Ligand Choice: Using a more electron-donating and bulky ligand can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.

    • Base Choice: Some bases can be a source of protons. Using a base like lithium bis(trimethylsilyl)amide (LHMDS) can sometimes minimize this side reaction.

    • Lower Temperature: If possible, running the reaction at a lower temperature can sometimes reduce the rate of side reactions relative to the desired coupling.[2]

Q4: Are there heterogeneous or "greener" catalyst options to simplify purification and improve sustainability?

A: Yes, the field is actively developing more sustainable catalytic systems. These are advantageous because they can often be recovered by simple filtration and potentially reused, reducing metal contamination in the final product.[9]

  • Supported Palladium Catalysts: Palladium nanoparticles supported on materials like activated carbon (Pd/C), cellulose, or chitosan have been used for C-N coupling reactions.[10] While often requiring higher temperatures, they simplify catalyst removal. A common synthetic route for similar compounds involves the reduction of a nitro group using H₂ and Pd/C, which is a very clean and efficient process.[11]

  • Clay-Based Heterogeneous Catalysts: Natural clays like montmorillonite and bentonite can be modified to act as catalysts for C-N bond formation.[12][13] They are inexpensive, environmentally friendly, and possess properties like high surface area and thermal stability.[12][13]

  • Photocatalysis: Recent advances have shown that C-N bonds can be formed using light-mediated reactions, often with heterogeneous photocatalysts like titanium dioxide or carbon nitrides.[14] These methods can operate under very mild conditions.

Comparative Summary of Catalytic Systems

The table below summarizes key parameters for the primary alternative catalytic systems for this C-N coupling reaction.

Catalyst SystemTypical Metal SourceCommon LigandsTypical BaseSolventsTemperature (°C)ProsCons
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, PrecatalystsXPhos, RuPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane80 - 120High yields, broad scope, well-understood[6][15]Expensive Pd, air/moisture sensitive, complex ligands[6]
Ullmann Condensation CuI, CuBr, Cu₂OL-proline, 1,10-phenanthrolineK₃PO₄, K₂CO₃, Cs₂CO₃DMF, DMSO, Dioxane100 - 140Inexpensive copper, milder bases[6][7]Often requires higher temperatures, can have erratic yields[5]
Heterogeneous Pd/C, Supported Cu NPsOften ligand-freeK₂CO₃, Et₃NAlcohols, Water100 - 160Easy catalyst removal/recycling, greener[9][13]Can require higher temperatures, potentially lower activity

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination using a Palladium Precatalyst

This protocol is designed for high efficiency and reproducibility by using a modern, air-stable palladium precatalyst.

Materials:

  • Methyl 4-amino-3-bromobenzoate

  • Butylamine (1.2 equivalents)

  • XPhos Pd G3 (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Vessel Preparation: Add the Methyl 4-amino-3-bromobenzoate, XPhos Pd G3 precatalyst, and NaOtBu to an oven-dried reaction vial or flask inside a glovebox.

  • Seal and Purge: Seal the vessel with a PTFE-lined cap. If not using a glovebox, purge the vessel with argon or nitrogen for 5-10 minutes.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of butylamine.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Ligand-Accelerated Ullmann Condensation

This protocol uses an inexpensive copper source with a ligand to achieve the coupling under more moderate conditions than traditional Ullmann reactions.

Materials:

  • Methyl 4-amino-3-iodobenzoate

  • Butylamine (1.5 equivalents)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • L-Proline (10-20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous DMF

  • Reaction vial with screw cap

Procedure:

  • Vessel Preparation: To a reaction vial, add Methyl 4-amino-3-iodobenzoate, CuI, L-Proline, and K₂CO₃.

  • Solvent and Amine Addition: Add anhydrous DMF and butylamine to the vial.

  • Seal and React: Seal the vial tightly with a screw cap and place it in a preheated oil bath or heating block at 110-120 °C.

  • Stirring: Stir the reaction mixture for 24-48 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract thoroughly with ethyl acetate. The aqueous layer may contain copper salts, requiring several extractions.

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions - Troubleshooting Guide.
  • Semantic Scholar. (n.d.). Clay based heterogeneous catalysts for carbon–nitrogen bond formation: a review.
  • PMC. (n.d.). Clay based heterogeneous catalysts for carbon–nitrogen bond formation: a review.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • ACS Publications. (2014). Copper-Catalyzed Carboxamide-Directed Ortho Amination of Anilines with Alkylamines at Room Temperature. Organic Letters.
  • ResearchGate. (2022). Construction of C–N bonds from small-molecule precursors through heterogeneous electrocatalysis.
  • RSC Publishing. (2023). Recent advances in the heterogeneous photochemical synthesis of C–N bonds. Green Chemistry.
  • (2025). A Very Simple Copper-Catalyzed Synthesis of Anilines by Employing Aqueous Ammonia.
  • RSC Publishing. (2025). Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. Organic Chemistry Frontiers.
  • ACS Publications. (2020). Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines. Organic Letters.
  • BenchChem. (n.d.). Methyl 4-amino-3-(butylamino)benzoate|CAS 597562-39-5.
  • (n.d.). A Very Simple Copper‐Catalyzed Synthesis of Anilines by Employing Aqueous Ammonia.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • PubMed. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • KAUST Repository. (n.d.). Efficient CO and CN bond forming cross-coupling.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • ACS Publications. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ChemicalBook. (n.d.). Methyl 4-amino-3-methylbenzoate synthesis.
  • Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • Wikipedia. (n.d.). Ullmann reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides. Wordpress.
  • OperaChem. (2025). Ullmann coupling-An overview.
  • PMC. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.
  • (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • DSpace@MIT. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions.

Sources

Reducing synthesis costs for Methyl 4-amino-3-(butylamino)benzoate scale-up

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for process chemists and scale-up engineers. It prioritizes actionable troubleshooting, cost-reduction strategies, and self-validating protocols over generic textbook descriptions.

Case ID: SC-M4A3B-OPT Status: Active Topic: Cost Reduction & Process Optimization for Scale-Up Target Molecule: Methyl 4-amino-3-(butylamino)benzoate (CAS: 1444588-79-9 / Analogous Intermediates)

Executive Summary: The Cost-Driver Analysis

Scaling up the synthesis of Methyl 4-amino-3-(butylamino)benzoate presents a classic regioselectivity challenge. The primary cost drivers identified in standard bench-scale protocols are:

  • Chromatographic Purification: Separating the target 3-butylamino isomer from the 4-butylamino or 3,4-dibutyl impurities.

  • Reagent Costs: Use of stoichiometric borohydrides (e.g., STAB) rather than catalytic hydrogenation.

  • Yield Loss: Poor regiocontrol during the reductive amination of the diamine precursor.

This guide provides a chromatography-free workflow utilizing electronic directing effects to ensure regioselectivity and salt-formation for purification.

Synthesis Strategy & Logic

The "Electronic Guidance" Approach

To reduce costs, we must exploit the intrinsic electronic bias of the precursor, Methyl 3,4-diaminobenzoate .

  • The 4-Amino Group: Located para to the methyl ester (an Electron Withdrawing Group). Its lone pair is delocalized into the carbonyl system (vinylogous amide character), significantly reducing its nucleophilicity.

  • The 3-Amino Group: Located meta to the ester. It retains higher electron density and nucleophilicity.[1]

Workflow Visualization

Synthesis_Pathway Start Methyl 4-amino-3-nitrobenzoate (Cheap Commodity) Step1 Hydrogenation (H2, Pd/C, MeOH) Start->Step1 Intermediate Methyl 3,4-diaminobenzoate (Key Intermediate) Step1->Intermediate Quant. Yield Step2 Reductive Alkylation (Butyraldehyde, H2/Pd or STAB) Intermediate->Step2 Exploit 3-NH2 Nucleophilicity Product Methyl 4-amino-3-(butylamino)benzoate (Target) Step2->Product Major Path Impurity Impurity: 3,4-Dibutyl analog Step2->Impurity Over-alkylation (If aldehyde excess)

Figure 1: The optimized pathway relies on the nucleophilic differential between the 3- and 4-amino groups.

Troubleshooting & Optimization Guide (Q&A)

Category A: Route Selection & Reagents

Q1: I am seeing significant amounts of the 3,4-dibutyl impurity. How do I stop over-alkylation?

  • Root Cause: Excess butyraldehyde or uncontrolled addition rates. Once the secondary amine is formed, it becomes more nucleophilic than the primary amine (alkyl groups are electron-donating), promoting a second alkylation.

  • Solution:

    • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of butyraldehyde. Do not use excess.

    • Stepwise Addition: Add the aldehyde slowly to the diamine solution before adding the reducing agent (if using borohydrides) to allow imine formation at the 3-position first.

    • Solvent Switch: Use methanol/acetic acid (9:1). The protonation of the formed secondary amine (product) helps deactivate it against further attack.

Q2: Sodium Triacetoxyborohydride (STAB) is too expensive for our 50kg batch. What is the alternative?

  • The "Green" Fix: Switch to Catalytic Hydrogenation (

    
     / Pd-C) .
    
    • Protocol: Mix Methyl 3,4-diaminobenzoate with 1.0 eq Butyraldehyde in Methanol. Add 5% Pd/C (wet, 2 wt% loading). Hydrogenate at 3-5 bar (45-75 psi) at 25°C.

    • Benefit: This removes the cost of STAB and the borate waste disposal.

    • Caution: Monitor strictly by HPLC. Stop immediately when starting material is <1% to prevent reduction of the aromatic ring or ester cleavage (though rare under mild conditions).

Category B: Purification (No Chromatography)

Q3: The crude product is a dark oil. How do I purify this without a column?

  • Technique: Salt Formation & Crystallization. The target molecule has distinct basicity compared to non-basic impurities.

    • Protocol:

      • Dissolve crude oil in Isopropyl Acetate (IPAc) or Ethyl Acetate .

      • Wash with 5%

        
         to remove unreacted acid/phenolic impurities.
        
      • Cool to 0-5°C.

      • Slowly add 1.0 eq of HCl (as a solution in IPA or dioxane).

      • The Monohydrochloride Salt of the target product should crystallize out.

      • Filter and wash with cold IPAc.

    • Why it works: The 3,4-dibutyl impurity is more lipophilic and often stays in the mother liquor. The 4-amino-3-butylamino salt crystallizes efficiently.

Q4: My yield is low after workup. Where is the product going?

  • Check pH: The product is an aniline derivative. If your aqueous workup is too acidic (pH < 4), the product will protonate and stay in the water layer.

  • Fix: Ensure the aqueous layer is neutralized to pH 8-9 before extracting with organic solvent.

Validated Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of Methyl 4-amino-3-(butylamino)benzoate (100g Scale)

ParameterSpecificationNotes
Starting Material Methyl 3,4-diaminobenzoatePurity >98% essential
Reagent Butyraldehyde (0.98 eq)Freshly distilled if yellow
Catalyst 5% Pd/C (50% wet)2 wt% loading relative to substrate
Solvent Methanol (10 vol)Anhydrous preferred
Pressure 3 bar (45 psi)

Constant pressure

Step-by-Step:

  • Imine Formation: Charge Methyl 3,4-diaminobenzoate (100 g) and Methanol (1.0 L) to the reactor. Add Butyraldehyde (42.5 g, 0.98 eq) dropwise over 30 mins at 20°C. Stir for 1 hour. Note: Imine formation at the 3-position is favored.

  • Hydrogenation: Charge Pd/C catalyst (2.0 g dry basis). Purge with

    
    , then 
    
    
    
    . Pressurize to 3 bar. Stir vigorously at 25°C for 4-6 hours.
  • Monitoring: Check HPLC. Target: <1% Starting Material.

  • Workup: Filter catalyst (Celite). Concentrate filtrate to ~300 mL.

  • Crystallization (Free Base): Add Water (300 mL) slowly to the methanol concentrate. The product may precipitate as a solid.[2]

    • Alternative (Salt): Evaporate to dryness, dissolve in EtOAc (500 mL), add HCl/IPA (1.0 eq). Filter the white solid.

Decision Tree: Purification Strategy

Purification_Logic Crude Crude Reaction Mixture CheckHPLC HPLC Purity Check Crude->CheckHPLC HighPurity Purity > 95% CheckHPLC->HighPurity LowPurity Purity < 90% (Dibutyl impurity present) CheckHPLC->LowPurity DirectCryst Direct Crystallization (MeOH/Water) HighPurity->DirectCryst SaltFormation HCl Salt Formation (EtOAc/IPA) LowPurity->SaltFormation Final Pure Product DirectCryst->Final Recryst Recrystallize Salt (EtOH) SaltFormation->Recryst Recryst->Final

Figure 2: Select the purification path based on the crude impurity profile to avoid yield loss.

References

  • Organic Syntheses. (1921). Methyl m-nitrobenzoate. Org. Synth. 1921, 1, 391. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS/MS Fragmentation of Methyl 4-amino-3-(butylamino)benzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and metabolite identification, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural insight.[1][2] This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) and collision-induced dissociation (CID) fragmentation pathways of Methyl 4-amino-3-(butylamino)benzoate, a substituted aromatic amine and benzoate ester.

With a molecular formula of C₁₂H₁₈N₂O₂ and a monoisotopic mass of 222.1368 Da, this compound shares structural motifs with local anesthetics like benzocaine.[3] Understanding its fragmentation behavior is crucial for developing robust analytical methods for its detection, characterization, and quantification in complex matrices. This guide will not only dissect the theoretical fragmentation patterns but also compare them with the established fragmentation of analogous structures, providing a comprehensive framework for researchers in the field.

Principles of Ionization and Fragmentation

Electrospray Ionization (ESI): A Soft Approach to Ion Generation

ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal fragmentation.[4] For a molecule like Methyl 4-amino-3-(butylamino)benzoate, which possesses two basic amino groups, positive mode ESI is the method of choice. Protonation is expected to occur readily on either the primary amine at the 4-position or the secondary amine of the butylamino group at the 3-position, resulting in a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 223.1. The presence of two basic sites may also allow for double protonation under certain conditions, leading to an [M+2H]²⁺ ion at m/z 112.1.

Collision-Induced Dissociation (CID): Unveiling the Molecular Structure

Once the precursor ion of interest (e.g., m/z 223.1) is isolated, it is subjected to CID. In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (such as argon or nitrogen).[5] These collisions convert kinetic energy into internal energy, leading to the fragmentation of the molecule along its weakest bonds.[6] The resulting product ions provide a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathways of Methyl 4-amino-3-(butylamino)benzoate

Based on the functional groups present—a primary aromatic amine, a secondary N-alkyl amine, and a methyl ester—we can predict several key fragmentation pathways for the [M+H]⁺ ion (m/z 223.1).

Pathway 1: Fragmentation of the N-Butyl Side Chain

The N-butyl group is a prime candidate for fragmentation. Alpha-cleavage, a common fragmentation mechanism for amines, involves the cleavage of the C-C bond adjacent to the nitrogen atom.[2][7]

  • Loss of a Propyl Radical (•C₃H₇): Cleavage between the first and second carbon of the butyl chain would result in the loss of a propyl radical (43 Da), leading to a prominent fragment ion at m/z 180.1 .

  • Loss of Propene (C₃H₆): A subsequent rearrangement and loss of propene (42 Da) from the butyl group could also occur, producing a fragment at m/z 181.1 .

  • Loss of Butene (C₄H₈): Cleavage of the N-C bond of the butyl group, with a hydrogen transfer, could lead to the loss of butene (56 Da), resulting in a fragment ion at m/z 167.1 .

Pathway 2: Fragmentation of the Methyl Ester

The methyl ester group can undergo characteristic losses.

  • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters is the neutral loss of methanol (32 Da), which would generate a fragment ion at m/z 191.1 .

  • Loss of a Methoxy Radical (•OCH₃): Less commonly, the loss of a methoxy radical (31 Da) could occur, leading to a fragment at m/z 192.1 .

Pathway 3: Combined and Aromatic Ring Cleavages

More energetic collisions can induce cleavages of the aromatic ring or multiple functional groups.

  • Loss of CO: Following the loss of methanol, the resulting ion could lose carbon monoxide (28 Da) to produce a fragment at m/z 163.1 .

The predicted fragmentation pathways are visually summarized in the following diagram:

G cluster_main Methyl 4-amino-3-(butylamino)benzoate Fragmentation Precursor [M+H]⁺ m/z 223.1 Frag1 m/z 180.1 Precursor->Frag1 - •C₃H₇ (43 Da) Frag2 m/z 181.1 Precursor->Frag2 - C₃H₆ (42 Da) Frag3 m/z 167.1 Precursor->Frag3 - C₄H₈ (56 Da) Frag4 m/z 191.1 Precursor->Frag4 - CH₃OH (32 Da) Frag5 m/z 163.1 Frag4->Frag5 - CO (28 Da)

Caption: Predicted CID fragmentation of protonated Methyl 4-amino-3-(butylamino)benzoate.

Comparative Fragmentation Analysis: Learning from Analogues

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation of structurally similar compounds.

Comparison with Benzocaine (Ethyl 4-aminobenzoate)

Benzocaine is a simpler analogue, lacking the N-butylamino group. Its fragmentation is well-characterized. The protonated molecule of benzocaine (m/z 166.1) primarily loses ethene (C₂H₄, 28 Da) from the ethyl ester group to form a fragment at m/z 138.1. This ion then loses carbon monoxide (CO, 28 Da) to yield a fragment at m/z 110.1.[8]

The predicted loss of methanol from our target compound to form the ion at m/z 191.1 is analogous to the loss of ethanol from protonated benzocaine. Further loss of CO is also a shared fragmentation pathway.

CompoundPrecursor Ion (m/z)Primary Neutral LossFragment Ion (m/z)Secondary Neutral LossFragment Ion (m/z)
Methyl 4-amino-3-(butylamino)benzoate 223.1- CH₃OH (32 Da)191.1- CO (28 Da)163.1
Benzocaine (Ethyl 4-aminobenzoate) 166.1- C₂H₄ (28 Da)138.1- CO (28 Da)110.1

Table 1. Comparison of ester-related fragmentation pathways.

Comparison with N-alkylanilines

The fragmentation of the N-butylamino side chain can be compared to the general fragmentation patterns of N-alkylanilines. For these compounds, alpha-cleavage is a dominant pathway, leading to the loss of an alkyl radical.[2] The predicted loss of a propyl radical to form the m/z 180.1 fragment is consistent with this established behavior.

Proposed Experimental Protocol for LC-MS/MS Analysis

To experimentally verify these predictions, the following LC-MS/MS protocol is proposed.

G cluster_workflow LC-MS/MS Experimental Workflow start Sample Preparation (Dilution in Mobile Phase) lc LC Separation (C18 Column) start->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1: Precursor Scan (Isolate m/z 223.1) esi->ms1 cid Collision-Induced Dissociation (Varying Collision Energies) ms1->cid ms2 MS2: Product Ion Scan (Detect Fragments) cid->ms2 data Data Analysis ms2->data

Caption: Proposed workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • Prepare a stock solution of Methyl 4-amino-3-(butylamino)benzoate in methanol at 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350 °C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS Analysis:

    • Select the precursor ion at m/z 223.1.

    • Perform product ion scans using a range of collision energies (e.g., 10, 20, and 40 eV) to observe the formation of different fragment ions.

Summary of Predicted vs. Comparative Fragmentation

The following table summarizes the key predicted fragment ions for Methyl 4-amino-3-(butylamino)benzoate and the analogous fragments from related compounds.

Predicted Fragment (m/z)Proposed Neutral LossFragmentation OriginAnalogous Fragmentation
191.1- CH₃OH (32 Da)Methyl EsterLoss of ethanol from benzocaine
180.1- •C₃H₇ (43 Da)N-Butyl Side Chain (α-cleavage)α-cleavage in N-alkylanilines
167.1- C₄H₈ (56 Da)N-Butyl Side ChainRearrangement and loss in alkylamines
163.1- CH₃OH, - CO (60 Da total)Methyl Ester & Aromatic CoreLoss of CO from benzocaine fragment

Table 2. Summary of predicted and comparative fragmentation.

Conclusion

This guide provides a comprehensive, scientifically grounded prediction of the LC-MS/MS fragmentation of Methyl 4-amino-3-(butylamino)benzoate. By leveraging fundamental principles of mass spectrometry and drawing comparisons with well-characterized analogous structures, we have proposed a detailed fragmentation map. The dominant fragmentation pathways are expected to involve the neutral loss of methanol from the ester group and various cleavages of the N-butyl side chain. The provided experimental protocol offers a robust starting point for researchers to develop and validate sensitive and specific LC-MS/MS methods for the analysis of this compound and its related impurities or metabolites. This predictive approach is an invaluable tool in modern drug development, enabling scientists to anticipate analytical challenges and accelerate the characterization of new chemical entities.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • DrugBank. Benzocaine. [Link]

  • Grokipedia. Collision-induced dissociation. [Link]

  • Korfmacher, W. A. (2005). Foundation review: Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • Metabolomics Solutions. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • PubMed. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. [Link]

  • Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2024). [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Wikipedia. Electrospray ionization. [Link]

Sources

A Comparative Guide to Reference Standards for the Purity Assay of Methyl 4-amino-3-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-amino-3-(butylamino)benzoate (CAS No. 597562-39-5) is a benzoate ester derivative with potential applications as an intermediate in organic synthesis and pharmaceutical research.[1][2] As with any compound intended for use in a regulated industry, the accurate determination of its purity is a critical, non-negotiable requirement. The foundation of any accurate purity assay is a well-characterized reference standard, which serves as the benchmark for all analytical measurements.[3][4]

This guide provides an in-depth comparison of different tiers of reference standards for the purity assessment of Methyl 4-amino-3-(butylamino)benzoate. We will explore the technical nuances of various analytical methodologies, provide detailed experimental protocols, and offer a logical framework for selecting the appropriate standard for your specific application. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions that ensure data integrity and regulatory compliance.[5][6]

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized material used to verify the identity, strength, quality, and purity of a substance.[4] In pharmaceutical analysis, its use is mandated by regulatory agencies to ensure that analytical methods produce reliable and accurate results.[6] The choice of a reference standard—ranging from a primary pharmacopeial standard to an in-house qualified material—has significant implications for the validity of analytical data.

Core Analytical Techniques for Purity Determination

The purity value assigned to a reference standard is not derived from a single measurement but is a composite value determined by orthogonal analytical techniques. For a molecule like Methyl 4-amino-3-(butylamino)benzoate, the primary methods include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the organic purity by separating the main component from any structurally related impurities or degradation products.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard, without the need for a specific reference standard of the analyte itself.[8][9][10]

  • Karl Fischer (KF) Titration: The gold-standard method for the precise determination of water content.[11][12][13]

  • Residual Solvents Analysis: Typically performed by Gas Chromatography (GC) to quantify any remaining solvents from the synthesis process.

  • Sulphated Ash/Residue on Ignition: A gravimetric method to determine the extent of inorganic impurities.

The final purity is often calculated using a mass balance approach:

Purity (%) = [100% - % Organic Impurities (HPLC) - % Water (KF) - % Residual Solvents (GC) - % Inorganic Impurities (Sulphated Ash)]

Alternatively, purity can be assigned directly by a primary method like qNMR.[10]

Comparison of Reference Standard Tiers

The selection of a reference standard depends on the intended use, from early-stage research to final product quality control. Here, we compare three common tiers of reference standards.

FeatureTier 1: Pharmacopeial/Primary Standard Tier 2: Certified Reference Material (CRM) from a Commercial Supplier Tier 3: In-house Characterized Working Standard
Intended Use Definitive benchmark for calibration; validation of secondary standards.Routine analysis, method validation, system suitability tests.High-throughput screening, routine in-process controls.
Certified Purity Typically ≥99.9% with low uncertainty (e.g., ±0.1%).Typically ≥99.5% with stated uncertainty (e.g., ±0.5%).Purity assigned relative to a Tier 1 or Tier 2 standard (e.g., 99.2%).
Certification Method Rigorous mass balance approach using multiple orthogonal methods.Often certified by qNMR or mass balance.[14]Purity transfer via HPLC against a higher-tier standard.
Impurity Profile Comprehensive identification and quantification of known impurities.Key impurities are often identified and quantified.Impurity profile may be less comprehensive; based on HPLC peak area %.
Documentation Extensive Certificate of Analysis (CoA) detailing all characterization work.Detailed CoA with certification method and traceability stated.Internal documentation; may lack full traceability details.
Cost HighestModerateLowest (cost of internal resources)

Experimental Protocols for Purity Assessment

To ensure trustworthiness, the protocols described below are designed as self-validating systems, incorporating system suitability checks to verify performance before sample analysis.[15]

Organic Purity Determination by HPLC-UV

This protocol is designed to separate Methyl 4-amino-3-(butylamino)benzoate from potential process-related impurities, such as starting materials or by-products. The presence of two basic amine groups necessitates the use of an acidic mobile phase to ensure good peak symmetry.

Rationale for Method Choices:

  • Column: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. Phosphoric acid is added to maintain a low pH (~2.5-3.0), which protonates the amine functional groups, minimizing peak tailing and improving chromatographic resolution.

  • Detection: UV detection at 245 nm is chosen, corresponding to a high absorbance region for the benzoate chromophore, ensuring high sensitivity.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 4-amino-3-(butylamino)benzoate reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Prepare the sample to be tested at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 245 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • System Suitability Test (SST):

    • Inject the reference standard solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area ≤ 2.0%; Tailing factor for the main peak ≤ 1.5.

  • Analysis and Calculation:

    • Inject the sample solution in duplicate.

    • Calculate the organic purity using the area percent method, assuming all impurities have a similar response factor.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Purity Assay by Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining purity without requiring a reference standard of the analyte itself.[9][10][16] The principle relies on the direct proportionality between the NMR signal integral and the number of nuclei responsible for the signal.[8]

Rationale for Method Choices:

  • Internal Standard (IS): Maleic acid is chosen as the internal standard because its vinyl protons resonate in a clear region of the 1H NMR spectrum, distinct from the signals of Methyl 4-amino-3-(butylamino)benzoate. It is also stable, non-volatile, and has a well-certified purity.

  • Solvent: DMSO-d6 is used to ensure complete dissolution of both the analyte and the internal standard.

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is critical for ensuring full relaxation and, therefore, accurate integration.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh ~15 mg of Methyl 4-amino-3-(butylamino)benzoate into a vial.

    • Accurately weigh ~5 mg of certified maleic acid (Internal Standard) into the same vial.

    • Dissolve the mixture in ~0.75 mL of DMSO-d6.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz or higher):

    • Acquire a quantitative 1H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds

      • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the aromatic protons) and the vinyl proton signal for maleic acid.

  • Purity Calculation:

    
    
    

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (Analyte: e.g., 1H; IS: 2H for maleic acid)

    • MW: Molecular Weight (Analyte: 222.29 g/mol ; IS: 116.07 g/mol )

    • m: Mass

    • P: Purity of the standard

Water Content Determination by Karl Fischer Titration

This protocol determines the amount of water present in the material, which is crucial for the mass balance calculation.[11] The coulometric method is ideal for the low water content expected in a high-purity reference standard.[13][17]

Step-by-Step Protocol:

  • Instrument Setup:

    • Use a coulometric Karl Fischer titrator.

    • Allow the instrument to condition the titration cell until a low, stable drift rate is achieved (e.g., <10 µ g/min ).[17]

  • System Verification:

    • Inject a known amount of a certified water standard (e.g., 1000 µL of a 1.0 mg/g standard) to verify instrument performance.

    • Acceptance Criteria: Recovery should be between 98.0% and 102.0%.

  • Sample Analysis:

    • Accurately weigh approximately 50-100 mg of the Methyl 4-amino-3-(butylamino)benzoate standard directly into the titration vessel.

    • Start the titration and record the total amount of water detected in micrograms (µg).

  • Calculation:

    • Water Content (%) = (µg of water detected / (mass of sample in mg x 1000)) x 100

Visualizing the Workflow and Decision Process

A clear workflow is essential for the systematic characterization of a reference standard. The following diagrams illustrate the overall characterization process and a decision-making framework for selecting the appropriate standard.

G cluster_0 Reference Standard Characterization Workflow start Receive Batch of Methyl 4-amino-3-(butylamino)benzoate identity Identity Confirmation (e.g., MS, 1H NMR, IR) start->identity purity_assessment Purity Assessment (Orthogonal Methods) identity->purity_assessment hplc Organic Purity (HPLC) purity_assessment->hplc qnmr Assay (qNMR) purity_assessment->qnmr kf Water Content (Karl Fischer) purity_assessment->kf gc Residual Solvents (GC) purity_assessment->gc roi Inorganic Impurities (ROI) purity_assessment->roi calculation Purity Calculation (Mass Balance or qNMR Result) hplc->calculation qnmr->calculation kf->calculation gc->calculation roi->calculation coa Generate Certificate of Analysis (CoA) calculation->coa end Release Qualified Reference Standard coa->end

Caption: Workflow for the comprehensive characterization of a reference standard.

G start What is the intended application? node_cal Select Tier 1: Pharmacopeial Standard start->node_cal  Primary Calibration or  Qualifying Secondary Standards   node_val Select Tier 2: Commercial CRM start->node_val  Routine QC, Method Validation, or  Regulatory Submission   node_res Select Tier 3: In-house Standard start->node_res  Early R&D, Screening, or  In-Process Control  

Caption: Decision tree for selecting an appropriate reference standard tier.

Conclusion

The selection of a reference standard for the purity assay of Methyl 4-amino-3-(butylamino)benzoate is a foundational decision that directly impacts the quality and reliability of analytical data. While a high-purity pharmacopeial standard provides the lowest uncertainty and highest level of regulatory acceptance, a well-characterized commercial CRM or a properly qualified in-house working standard can be scientifically sound and fit-for-purpose in many applications.

By employing robust, orthogonal analytical methods such as HPLC, qNMR, and Karl Fischer titration, and by understanding the strengths and limitations of each tier of reference material, researchers can ensure their analytical results are accurate, reproducible, and defensible. This guide provides the necessary technical framework and experimental protocols to establish a scientifically rigorous approach to purity analysis, ultimately safeguarding product quality and supporting successful drug development.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • PharmTech. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • MilliporeSigma. (n.d.). Karl Fischer Standards.
  • Ensun. (2026). Top 100 Reference Standard Suppliers in 2026.
  • GMP Insiders. (2025, January 21). Karl Fischer Titration: The Gold Standard For Water Content Analysis.
  • National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method.
  • Metrohm. (n.d.). Water Determination by Karl Fischer Titration.
  • BenchChem. (n.d.). Methyl 4-amino-3-(butylamino)benzoate | CAS 597562-39-5.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • Pharmaffiliates. (n.d.). Trusted Source for Certified Pharmaceutical Reference Standards.
  • Cleanchem Laboratories. (n.d.). Pharmaceutical Reference Standards.
  • Achmem. (n.d.). Methyl 4-amino-3-(butylamino)benzoate.

Sources

Elemental analysis vs. theoretical calculation for Methyl 4-amino-3-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Methyl 4-amino-3-(butylamino)benzoate

Executive Summary

In pharmaceutical development, the validation of a new chemical entity (NCE) or intermediate requires a convergence of orthogonal analytical methods. While NMR and Mass Spectrometry (MS) confirm molecular connectivity and weight, they often fail to quantify "silent" impurities such as inorganic salts, water of crystallization, or occluded solvents.

This guide details the comparative analysis of Methyl 4-amino-3-(butylamino)benzoate (


), a critical di-amino benzoate intermediate. We contrast the Theoretical Calculation  (the stoichiometric ideal) against Experimental Elemental Analysis  (the empirical reality) to establish a rigorous protocol for purity validation.
Part 1: The Theoretical Framework (The Control)

Before any experimental work begins, we must establish the "Golden Standard"—the theoretical composition of the molecule assuming 100% purity and zero solvation.

Molecule Specifications:

  • IUPAC Name: Methyl 4-amino-3-(butylamino)benzoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.28 g/mol

Stoichiometric Calculation Logic

To derive the theoretical percentages, we utilize the standard atomic weights (


):
  • Carbon (

    
    ): 12.011
    
  • Hydrogen (

    
    ): 1.008
    
  • Nitrogen (

    
    ): 14.007
    
  • Oxygen (

    
    ): 15.999
    

Calculation Table:

ElementCountTotal Mass Contribution ( g/mol )CalculationTheoretical % (w/w)
Carbon 12144.132

64.84%
Hydrogen 1818.144

8.16%
Nitrogen 228.014

12.60%
Oxygen 231.998Calculated by difference14.40%

Critical Insight: The theoretical values serve as the baseline. According to the Journal of Organic Chemistry (JOC) and standard medicinal chemistry guidelines, experimental results must fall within


  of these theoretical values to confirm purity without solvation [1].[1]
Part 2: Experimental Methodology (The Variable)

The experimental determination is performed using a CHN Combustion Analyzer. Unlike NMR, which looks at protons/carbons in a magnetic field, this method burns the sample to measure the absolute mass fractions of elements.

Protocol: High-Precision CHN Analysis

1. Sample Preparation (Crucial Step):

  • Drying: The amine groups in Methyl 4-amino-3-(butylamino)benzoate are capable of hydrogen bonding. Samples must be dried in a vacuum oven at 40°C for 4-6 hours to remove surface moisture.

  • Homogenization: Recrystallized solids should be lightly crushed to ensure uniform combustion.

2. Instrument Configuration:

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp: 950°C - 1000°C (to ensure complete oxidation of the aromatic ring).

  • Reduction Column: Copper at 650°C (to convert

    
     gases to 
    
    
    
    ).

3. The Workflow: The sample is encapsulated in tin foil and dropped into the combustion tube. Flash combustion occurs in an oxygen-enriched atmosphere.

These gases are separated (via GC column or adsorption traps) and detected via Thermal Conductivity Detection (TCD).

Part 3: Comparative Analysis & Diagnostics

This section interprets the delta (


) between Theory and Experiment. This is where the scientist determines if the drug candidate is pure, solvated, or contaminated.
Scenario A: The "Golden Match" (High Purity)
  • Observation: Experimental values align with Theory within

    
    .
    
ElementTheoryExperimental

(Exp - Theory)
Status
C 64.84%64.75%-0.09%PASS
H 8.16%8.19%+0.03%PASS
N 12.60%12.55%-0.05%PASS
Scenario B: The "Water Trap" (Hemihydrate Formation)
  • Context: Amino-benzoates are often hygroscopic. If the sample was not dried properly, it may exist as a hemihydrate (

    
    ).
    
  • Observation: Carbon drops significantly; Hydrogen rises slightly.

ElementTheory (Anhydrous)Theory (Hemihydrate)ExperimentalDiagnosis
C 64.84%62.31%62.40%FAIL (Matches Solvate)
H 8.16%8.28%8.30%FAIL

Diagnostic: If your Carbon value is ~2.5% lower than expected, you likely have water contamination. Run Karl Fischer titration to confirm.

Scenario C: The "Synthesis Artifact" (Inorganic Contamination)
  • Context: If a metal catalyst (e.g., Pd/C from hydrogenation) or silica gel (from column chromatography) remains, all percentages will drop proportionally because the "filler" is non-combustible (or non-CHN).

  • Observation: C, H, and N are all lower than theoretical by a similar factor.

Part 4: Visualization of the Analytical Logic

The following diagram illustrates the decision matrix used to validate the compound based on the comparison of Theoretical vs. Experimental data.

AnalysisLogic Start Synthesized Sample: Methyl 4-amino-3-(butylamino)benzoate Calc Step 1: Theoretical Calculation (C: 64.84%, H: 8.16%, N: 12.60%) Start->Calc Exp Step 2: CHN Analysis (Combustion) Start->Exp Compare Step 3: Calculate Delta (Δ) (Exp - Theory) Calc->Compare Exp->Compare Decision Is Δ within ±0.4%? Compare->Decision Pass PASS: High Purity Proceed to Bio-Assay Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No Diagnose1 C is Low (~2-3%) H is High Fail->Diagnose1 Diagnose2 All Values Low (Proportional) Fail->Diagnose2 Diagnose3 C is High N is Low Fail->Diagnose3 Result1 Diagnosis: Hydrate/Solvate Action: Dry & Karl Fischer Diagnose1->Result1 Result2 Diagnosis: Inorganic Impurity Action: Ash Test / Filtration Diagnose2->Result2 Result3 Diagnosis: Solvent Trapped (e.g., EtOAc/MeOH) Diagnose3->Result3

Caption: Decision tree for interpreting Elemental Analysis data. Deviations guide the specific purification steps required (drying vs. filtering).

Part 5: Why Use EA Over Mass Spec?

A common question in modern labs is: "Why bother with combustion analysis when we have High-Resolution Mass Spectrometry (HRMS)?"

  • Bulk vs. Molecule: HRMS analyzes the molecule (and is excellent for identifying the structure). EA analyzes the bulk substance. You can have a perfect Mass Spec signal for your compound, but if your sample is 10% NaCl (salt), Mass Spec might miss it (or suppress it). EA will immediately show a 10% drop in Carbon content.

  • Solvate Detection: NMR can detect solvents, but quantifying them precisely requires an internal standard and long relaxation times. EA provides a rapid "checksum" on solvation state.

  • Regulatory Requirement: For Investigational New Drug (IND) applications, the FDA and EMA still view Elemental Analysis as a gold standard for establishing the purity of a reference standard [2].

References
  • Journal of Organic Chemistry. "Author Guidelines: Compound Characterization." American Chemical Society. [Link] (Accessed Feb 18, 2026).

  • U.S. Food and Drug Administration (FDA). "Q3D Elemental Impurities: Guidance for Industry." FDA.gov. [Link] (Accessed Feb 18, 2026).

  • Smithers. "Elemental Analysis for the Pharmaceutical Industry."[2] Smithers.com. [Link] (Accessed Feb 18, 2026).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.